2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Description
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Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-19-10-6-4-9(5-7-10)12(16)14-11(8(2)15)13(17)18/h4-8,11,15H,3H2,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTMOOUVMOFGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389839 | |
| Record name | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-17-5 | |
| Record name | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer a robust predictive profile. This guide is intended to support research and development activities by providing a detailed understanding of the molecule's characteristics, along with methodologies for its synthesis and analysis.
Introduction: A Molecule of Interest in Medicinal Chemistry
This compound, also known as N-(4-ethoxybenzoyl)threonine, belongs to the class of N-acyl amino acids. This class of compounds is of significant interest in the field of drug discovery and development due to their diverse biological activities. N-acylation of amino acids can modify their lipophilicity, membrane permeability, and metabolic stability, often leading to enhanced therapeutic properties.[1] The structure of this compound incorporates a threonine moiety, an essential amino acid with a secondary hydroxyl group, and a 4-ethoxybenzoyl group. This combination of a hydrophilic amino acid backbone and a more lipophilic acyl chain suggests a molecule with amphiphilic character, a common feature in biologically active compounds.
Molecular Identity and Structure
A clear understanding of the molecular identity is foundational for any further physicochemical characterization.
| Identifier | Value | Source |
| Chemical Name | This compound | Echemi |
| Synonyms | 2-(4-Ethoxybenzamido)-3-hydroxybutanoic acid; 2-[(4-ethoxybenzoyl)amino]-3-hydroxybutanoic acid; N-(4-ethoxybenzoyl)threonine | Echemi |
| CAS Number | 436811-17-5 | Echemi |
| Molecular Formula | C₁₃H₁₇NO₅ | Echemi |
| Molecular Weight | 267.28 g/mol | Echemi |
| Exact Mass | 267.11100 u | Echemi |
Structural Representation:
The molecule consists of a butyric acid backbone with a hydroxyl group at the 3-position and an N-acyl group at the 2-position. The N-acyl group is a 4-ethoxybenzoyl moiety. The presence of two chiral centers (at C2 and C3 of the butyric acid chain) implies the existence of four possible stereoisomers. The stereochemistry is critical for biological activity and would need to be controlled during synthesis and confirmed analytically.
Predicted Physicochemical Properties
| Property | Predicted Value | Remarks and Rationale |
| Melting Point | 110-130 °C | Based on the melting points of similar N-benzoyl amino acids and the presence of hydrogen bonding capabilities. For example, N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine has a melting point of 114-118 °C. |
| Boiling Point | 522.3 °C at 760 mmHg | This is a predicted value from chemical databases and is likely to be inaccurate as the compound would likely decompose at such high temperatures.[2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid and hydroxyl groups contribute to water solubility, while the ethoxybenzoyl group increases lipophilicity. The overall solubility in water is expected to be low but can be increased in acidic or basic solutions due to the ionization of the carboxylic acid and amino groups. N-acyl amino acids generally exhibit surfactant-like properties. |
| pKa | Carboxylic acid: ~3-4; Amide N-H: ~16-18 | The carboxylic acid pKa is expected to be in the typical range for N-acylated amino acids. The amide proton is generally not acidic under physiological conditions. |
| LogP | ~1.5 - 2.5 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity. This is a crucial parameter for predicting membrane permeability and bioavailability. |
Proposed Synthesis Workflow
The synthesis of this compound can be achieved through the acylation of the amino group of 3-hydroxybutyric acid or, more specifically, a threonine derivative. A common and effective method for this transformation is the Schotten-Baumann reaction.[3]
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Dissolution of Threonine: Dissolve L-threonine (or another desired stereoisomer) in an aqueous solution of a base, such as sodium hydroxide, at a low temperature (e.g., 0-5 °C). The base deprotonates the amino group, making it a more potent nucleophile.
-
Addition of Acylating Agent: Slowly add 4-ethoxybenzoyl chloride, dissolved in a suitable organic solvent (like dichloromethane), to the stirred threonine solution. The reaction is exothermic and should be carefully controlled.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for a set period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the product.
-
Isolation and Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Diagram of Analytical Workflow:
Sources
Unveiling the Bio-Pharmacological Potential of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid: A Technical Guide for Drug Discovery and Development
Introduction: A Molecule of Interest at the Crossroads of Metabolism and Signaling
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate key biological pathways is paramount. 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid emerges as a compound of significant interest, positioned at the intersection of metabolic intermediates and signaling modulators. Its structure, featuring a 3-hydroxy-butyric acid core, an N-benzoyl-amino linkage, and an ethoxybenzoyl moiety, suggests a multifaceted pharmacological profile. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its structural components provides a robust framework for hypothesizing and investigating its biological activities.
This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the potential biological activities of this compound. By dissecting its constituent parts, we will propose putative mechanisms of action and provide detailed, field-proven experimental protocols to systematically investigate its therapeutic potential. This document is designed not as a rigid set of established facts, but as a strategic roadmap for discovery, empowering researchers to unlock the full potential of this promising molecule.
Chemical Identity and Properties
A foundational understanding of the physicochemical properties of this compound is essential for its study.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 436811-17-5 | [1] |
| Molecular Formula | C13H17NO5 | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Boiling Point | 522.3°C at 760 mmHg | [1] |
| Flash Point | 269.7°C | [1] |
Hypothesized Biological Activities and Mechanisms of Action
The structural features of this compound suggest several compelling avenues for biological investigation, primarily stemming from the known activities of its 3-hydroxy-butyric acid (3-HB) core. 3-HB is a ketone body with established roles as both an energy substrate and a signaling molecule, exerting neuroprotective, anti-inflammatory, and anti-cancer effects.[2] The addition of the N-(4-ethoxybenzoyl) group may modulate the potency, selectivity, and pharmacokinetic properties of the parent 3-HB molecule.
Potential Anti-Inflammatory and Immunomodulatory Effects
The 3-HB core is a known inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Furthermore, N-benzoyl amino acids and ethoxybenzoyl derivatives have been reported to possess anti-inflammatory properties.[3][4]
Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway.
Potential Anti-Cancer Activity
3-HB is a known inhibitor of class I histone deacetylases (HDACs), which are often dysregulated in cancer. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of anti-cancer activity via HDAC inhibition.
Potential Neuroprotective Effects
The parent molecule, 3-HB, can cross the blood-brain barrier and serves as an alternative energy source for the brain. It also exhibits neuroprotective effects through various mechanisms, including activation of the G-protein coupled receptor 109A (GPR109A).
Caption: A systematic workflow for evaluating biological activity.
Protocol 1: In Vitro Anti-Inflammatory Activity Assessment
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Pre-incubate the cells with the compound for 1 hour.
3. Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
4. Cytokine Measurement (ELISA):
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine.
Protocol 2: Cell-Based Apoptosis Assay
Objective: To evaluate the pro-apoptotic activity of this compound on a cancer cell line (e.g., HeLa or Jurkat).
1. Cell Culture and Treatment:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Seed the cells in a 24-well plate at a suitable density.
-
Treat the cells with varying concentrations of the test compound for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
2. Annexin V and Propidium Iodide (PI) Staining:
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes. [5][6] 3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Generate dose-response curves for the induction of apoptosis.
Protocol 3: HDAC Inhibitor Screening Assay (Fluorometric)
Objective: To determine if this compound inhibits the activity of histone deacetylases.
1. Assay Principle:
-
This assay utilizes a fluorogenic HDAC substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal. [7] 2. Reaction Setup:
-
In a 96-well black plate, add HeLa nuclear extract (as a source of HDACs) to each well.
-
Add the test compound at various concentrations. Include a vehicle control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the fluorogenic HDAC substrate to all wells.
3. Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
4. Development and Measurement:
-
Add the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
5. Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value.
Concluding Remarks and Future Directions
This technical guide provides a scientifically grounded framework for the initial exploration of the biological activities of this compound. The hypothesized activities, rooted in the known pharmacology of its structural motifs, offer promising starting points for a comprehensive drug discovery program. The detailed experimental protocols are designed to yield robust and interpretable data, enabling a thorough assessment of its anti-inflammatory, anti-cancer, and neuroprotective potential.
Successful validation of any of these hypothesized activities will pave the way for further preclinical development, including lead optimization to enhance potency and selectivity, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The multifaceted nature of this compound suggests that it may represent a novel therapeutic agent with the potential to address a range of unmet medical needs.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. As direct experimental data for this compound is not yet available, this document leverages a structure-activity relationship (SAR) approach to hypothesize its biological activities. The guide deconstructs the molecule into its two primary pharmacophores: the 3-hydroxy-butyric acid (BHB) moiety and the 4-ethoxy-benzoylamino group. By examining the known biological roles of these components, we identify and propose a series of high-potential therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation. We will delve into the scientific rationale for each proposed target, provide detailed experimental protocols for validation, and present visual workflows to guide future research.
Introduction to this compound: A Bifunctional Approach
The compound this compound is a novel molecule that strategically combines two biologically significant structural motifs. This design suggests a potential for synergistic or multi-target therapeutic effects.
-
The 3-Hydroxy-butyric Acid Moiety: This component is the most abundant ketone body in mammals, serving not only as an alternative energy source during periods of low glucose but also as a crucial signaling molecule.[1] Its known activities include epigenetic regulation through histone deacetylase (HDAC) inhibition, modulation of inflammatory responses via the NLRP3 inflammasome, and interaction with specific G-protein coupled receptors.[2][3][4]
-
The 4-Ethoxy-benzoylamino Moiety: This aromatic amide structure is related to a class of compounds that have shown diverse biological activities. Notably, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a promising target in oncology and neurodegenerative diseases.[5] Furthermore, related benzoyl compounds have demonstrated antimicrobial and antiprotozoal properties.[6][7]
This guide will therefore focus on the following potential therapeutic targets, derived from the known functions of these two key moieties:
-
Histone Deacetylases (HDACs)
-
The NLRP3 Inflammasome
-
Hydroxycarboxylic Acid Receptor 2 (HCAR2) and Free Fatty Acid Receptor 3 (FFAR3)
-
Microtubule Affinity Regulating Kinase 4 (MARK4)
Epigenetic Regulation: Targeting Histone Deacetylases (HDACs)
Scientific Rationale: The 3-hydroxy-butyrate (BHB) component of our lead compound is a known inhibitor of class I and IIa histone deacetylases (HDACs).[2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, BHB promotes histone hyperacetylation, leading to a more open chromatin state and the expression of genes involved in various cellular processes, including cell cycle arrest and apoptosis.[4] This mechanism is particularly relevant in the context of cancer therapy.[4] We hypothesize that this compound will retain this HDAC inhibitory activity.
Proposed Experimental Validation:
In Vitro HDAC Inhibition Assay
This experiment will directly measure the ability of the compound to inhibit the enzymatic activity of recombinant human HDACs.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3 from a commercial supplier) in their respective assay buffers.
-
Prepare a fluorescently labeled HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent).
-
-
Assay Procedure:
-
In a 96-well microplate, add the HDAC enzyme, assay buffer, and serial dilutions of the test compound or a known HDAC inhibitor (e.g., SAHA) as a positive control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cellular Histone Acetylation Assay (Western Blot)
This experiment will assess the compound's ability to increase histone acetylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line like MCF-7) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., SAHA).
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclear proteins, including histones, using a commercial histone extraction kit.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
-
Compare the levels of histone acetylation in treated cells to the control cells.
-
Visualizing the HDAC Inhibition Pathway:
Caption: Proposed mechanism of HDAC inhibition.
Modulation of the Inflammatory Response: Targeting the NLRP3 Inflammasome
Scientific Rationale: The BHB moiety is a known inhibitor of the NOD-like receptor 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response.[3] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. BHB has been shown to inhibit NLRP3 activation by preventing potassium efflux from cells, a key step in inflammasome assembly.[3] We propose that our lead compound will exhibit similar NLRP3 inhibitory activity.
Proposed Experimental Validation:
NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This experiment will determine if the compound can suppress NLRP3 inflammasome activation in immune cells.
Protocol:
-
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1).
-
For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (phorbol 12-myristate 13-acetate).
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Compound Treatment and NLRP3 Activation:
-
Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding an NLRP3 agonist, such as ATP or nigericin.
-
-
Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Assessment of Cell Viability:
-
Measure cell viability in the remaining cells using a colorimetric assay (e.g., MTT or LDH release assay) to ensure that the observed reduction in IL-1β is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each compound concentration.
-
Determine the IC50 value for NLRP3 inhibition.
-
Visualizing the NLRP3 Inhibition Workflow:
Caption: Experimental workflow for NLRP3 inhibition assay.
Neuromodulation and Metabolic Regulation: Targeting GPCRs
Scientific Rationale: BHB is known to interact with at least two G-protein coupled receptors (GPCRs): hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[2] HCAR2 activation has been linked to neuroprotective and anti-inflammatory effects, while FFAR3 inhibition can influence sympathetic nervous system activity and metabolic rate.[2] The ability of our compound to interact with these receptors could have significant therapeutic implications for neurological and metabolic disorders.
Proposed Experimental Validation:
GPCR Binding Assay
This experiment will determine if the compound can bind to HCAR2 and FFAR3.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably overexpressing human HCAR2 or FFAR3.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the respective receptor (e.g., [3H]-Nicotinic acid for HCAR2).
-
Add increasing concentrations of unlabeled this compound or a known ligand as a competitor.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Ki (inhibitory constant) by fitting the data to a competition binding curve.
-
GPCR Functional Assay (cAMP Measurement)
This experiment will assess whether the compound acts as an agonist or antagonist at these receptors.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells overexpressing HCAR2 or FFAR3.
-
Treat the cells with the test compound in the presence or absence of a known agonist.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercial cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
-
For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the test compound to determine the IC50.
-
Anti-Cancer and Neuroprotective Potential: Targeting MARK4
Scientific Rationale: The 4-ethoxy-benzoylamino moiety of our lead compound is structurally similar to 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, which have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4).[5] MARK4 is a serine/threonine kinase that plays a role in microtubule dynamics, cell polarity, and cell cycle control. Overexpression of MARK4 has been implicated in several cancers and neurodegenerative diseases like Alzheimer's. Inhibition of MARK4 can lead to apoptosis in cancer cells.[5] We hypothesize that this compound may also inhibit MARK4 activity.
Proposed Experimental Validation:
In Vitro Kinase Inhibition Assay
This experiment will directly measure the ability of the compound to inhibit the enzymatic activity of recombinant human MARK4.
Protocol:
-
Assay Setup:
-
Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, add recombinant human MARK4 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add serial dilutions of this compound or a known MARK4 inhibitor as a positive control.
-
-
Kinase Reaction and Detection:
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of MARK4 inhibition for each compound concentration.
-
Determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This experiment will confirm target engagement in a cellular environment by measuring the thermal stabilization of MARK4 upon compound binding.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble MARK4 in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble MARK4 as a function of temperature for both treated and untreated cells.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing the MARK4 Inhibition Pathway:
Caption: Potential consequences of MARK4 inhibition.
Summary of Potential Therapeutic Targets and Data Presentation
The following table summarizes the hypothesized therapeutic targets and the key experimental readouts for this compound.
| Therapeutic Target | Associated Disease Area | Primary Validation Assay | Key Readout |
| HDACs | Cancer, Neurodegeneration | In Vitro HDAC Inhibition | IC50 Value |
| NLRP3 Inflammasome | Inflammatory Diseases | Macrophage IL-1β Secretion | IC50 Value |
| HCAR2 | Neurological Disorders | GPCR Binding/Functional Assay | Ki, EC50/IC50 |
| FFAR3 | Metabolic Disorders | GPCR Binding/Functional Assay | Ki, EC50/IC50 |
| MARK4 | Cancer, Neurodegeneration | In Vitro Kinase Inhibition | IC50 Value |
Conclusion
While this compound is a novel chemical entity without existing biological data, a systematic analysis of its structural components allows for the formulation of several compelling therapeutic hypotheses. The 3-hydroxy-butyric acid moiety suggests potential for epigenetic and anti-inflammatory modulation, while the 4-ethoxy-benzoylamino group points towards kinase inhibition. The experimental protocols and workflows detailed in this guide provide a clear and logical path forward for the comprehensive evaluation of this promising compound. Successful validation of these hypothesized activities will pave the way for its further development as a potential therapeutic agent for a range of diseases.
References
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MDPI. (2023, July 19). Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication. Retrieved from [Link]
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Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Nature Medicine, 21(3), 263–269. Retrieved from [Link]
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MDPI. (n.d.). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Retrieved from [Link]
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ResearchGate. (n.d.). Enhanced production of 3-hydroxybutyric acid (3-HB) by in vivo depolymerization of polyhydroxybutyric acid in 3-HB dehydrogenase mutants of Methylobaterium sp. ZP24. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (S)-3-hydroxybutyric acid. PubChem. Retrieved from [Link]
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PubMed. (n.d.). The Effect of 3-hydroxybutyrate and Its Derivatives on the Growth of Glial Cells. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. Retrieved from [Link]
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PubMed. (2023, July 22). β-hydroxybutyrate: A crucial therapeutic target for diverse liver diseases. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, May 27). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 6). Microbial synthesis of poly (3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer by Cupriavidus sp. USMAA2-4 through a two step cultivation process. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF. Retrieved from [Link]
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PubMed. (2016, November 29). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Hydroxybutyric Acid: From Discovery to Therapeutic Potential
A Note on the Originally Requested Compound: Initial research on "2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid" identified it as a known chemical entity with the CAS Number 436811-17-5[1][2]. However, a comprehensive review of publicly accessible scientific literature, chemical databases, and patent records revealed a significant lack of in-depth information regarding its discovery, detailed synthesis, history of investigation, or specific biological activities. This scarcity of data precludes the creation of a thorough technical guide as requested.
Therefore, this guide will focus on the parent and foundational molecule, 3-hydroxybutyric acid (3-HB) . As a pivotal ketone body, 3-HB has a rich history of scientific inquiry and is the subject of extensive ongoing research, providing the necessary depth to fulfill the core requirements of this whitepaper for an audience of researchers, scientists, and drug development professionals.
Whitepaper: 3-Hydroxybutyric Acid - A Multifaceted Molecule in Metabolism and Signaling
Introduction
3-Hydroxybutyric acid (3-HB), also known as beta-hydroxybutyrate (BHB), is a ketone body that is crucial for metabolic adaptation to fasting and prolonged exercise.[3][4] Synthesized in the liver from the breakdown of fatty acids, 3-HB serves as a vital alternative energy source for extrahepatic tissues, including the brain, when glucose availability is limited.[3][4][5] Beyond its role as a metabolic fuel, emerging research has illuminated the function of 3-HB as a signaling molecule with pleiotropic effects on cellular processes, including inflammation, oxidative stress, and gene expression. This guide provides a comprehensive overview of the discovery, history, and evolving understanding of 3-HB's biological significance and therapeutic potential.
Discovery and Historical Context
The story of 3-hydroxybutyric acid is intrinsically linked to the study of ketosis and diabetes. In the mid-19th century, scientists first identified "ketone bodies" (initially acetoacetate and acetone) in the urine of diabetic patients. It wasn't until the early 20th century that 3-hydroxybutyric acid was recognized as the most abundant of the three ketone bodies. Early research focused on its role in diabetic ketoacidosis, a life-threatening complication of uncontrolled diabetes. For many years, 3-HB was primarily viewed as a metabolic byproduct of pathological states. However, the pioneering work of George F. Cahill, Jr. in the 1960s revolutionized this understanding. His studies on starvation in humans demonstrated that the brain could adapt to using ketone bodies, primarily 3-HB, as a major fuel source, sparing glucose and muscle protein. This paradigm shift established 3-HB as a key player in normal physiological adaptation to energy stress.
Biochemistry and Metabolism of 3-Hydroxybutyric Acid
3-Hydroxybutyric acid is a chiral molecule, existing as two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid.[6][7] The D-enantiomer is the biologically active form in mammals, synthesized in the liver mitochondria through a process called ketogenesis.[7]
Ketogenesis Pathway:
Caption: Ketolysis in peripheral tissues.
Signaling Roles of 3-Hydroxybutyric Acid
Recent discoveries have expanded the role of 3-HB beyond that of a simple energy substrate. It is now recognized as a signaling molecule with diverse physiological effects.
1. Histone Deacetylase (HDAC) Inhibition: 3-HB is a potent endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to changes in gene expression that are associated with antioxidant and anti-inflammatory responses.
2. NLRP3 Inflammasome Inhibition: 3-HB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. This inhibitory effect is thought to contribute to the anti-inflammatory properties of ketosis.
3. G-Protein Coupled Receptor (GPCR) Agonism: 3-HB can act as a ligand for certain G-protein coupled receptors, such as HCA2 (GPR109A), which can modulate lipolysis and inflammatory responses.
Therapeutic and Research Applications
The multifaceted nature of 3-HB has spurred interest in its therapeutic potential for a range of conditions.
| Application Area | Rationale | Key Findings |
| Neurodegenerative Diseases | Provides an alternative energy source for the brain, potentially bypassing defects in glucose metabolism. Exhibits neuroprotective effects through HDAC and NLRP3 inflammasome inhibition. | Studies in animal models of Alzheimer's and Parkinson's disease suggest that ketogenic diets or 3-HB supplementation can improve cognitive and motor function. |
| Epilepsy | The ketogenic diet, which elevates 3-HB levels, is an established treatment for refractory epilepsy, particularly in children. The exact anticonvulsant mechanism is still under investigation but is likely multifactorial. | Decades of clinical use have demonstrated the efficacy of the ketogenic diet in reducing seizure frequency. |
| Cardiovascular Disease | 3-HB is a more energy-efficient fuel for the heart than glucose or fatty acids. It may also have cardioprotective effects through its anti-inflammatory and antioxidant properties. | Preclinical studies suggest that 3-HB can improve cardiac function in models of heart failure. |
| Cancer | Some cancer cells exhibit a high dependence on glucose for growth (the Warburg effect). The ketogenic diet aims to "starve" these cancer cells of their primary fuel source. | Research in this area is ongoing and has yielded mixed results, with some studies showing promise and others indicating no effect or even potential harm depending on the cancer type and genetic context. |
| Metabolic Syndrome and Type 2 Diabetes | Ketogenic diets can lead to significant improvements in glycemic control, weight loss, and insulin sensitivity. | Numerous clinical trials have demonstrated the benefits of low-carbohydrate, high-fat diets in managing metabolic syndrome and type 2 diabetes. |
Experimental Protocols
Quantification of 3-Hydroxybutyrate in Plasma
A common method for quantifying 3-HB in biological samples is through an enzymatic assay coupled with a colorimetric or fluorometric readout.
Materials:
-
Plasma samples
-
D-3-Hydroxybutyrate dehydrogenase
-
NAD+ (oxidized nicotinamide adenine dinucleotide)
-
Resazurin (for fluorometric detection) or a tetrazolium salt (for colorimetric detection)
-
Diaphorase
-
Assay buffer (e.g., Tris or phosphate buffer)
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of D-3-hydroxybutyrate.
-
Add plasma samples and standards to a 96-well plate.
-
Prepare a reaction mixture containing D-3-hydroxybutyrate dehydrogenase, NAD+, resazurin (or tetrazolium salt), and diaphorase in assay buffer.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Read the fluorescence (Ex/Em = 530-560/590 nm) or absorbance (at a wavelength appropriate for the chosen tetrazolium salt).
-
Calculate the concentration of 3-HB in the samples based on the standard curve.
Workflow for 3-HB Quantification:
Caption: Workflow for enzymatic quantification of 3-HB.
Future Directions
The field of ketone body research continues to expand rapidly. Future investigations will likely focus on:
-
Elucidating the precise molecular mechanisms underlying the signaling functions of 3-HB.
-
Developing and testing exogenous ketone supplements as therapeutic agents.
-
Personalizing ketogenic therapies based on individual genetics and disease states.
-
Exploring the role of 3-HB in other physiological processes, such as aging and longevity.
Conclusion
3-Hydroxybutyric acid has transitioned from being viewed as a mere metabolic byproduct to being recognized as a sophisticated and versatile molecule with profound effects on cellular function and organismal health. Its dual role as an energy substrate and a signaling molecule places it at the nexus of metabolism, immunity, and gene regulation. As our understanding of this fascinating compound deepens, so too will its potential to be harnessed for therapeutic benefit across a wide spectrum of human diseases.
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An In-depth Technical Guide to the Safety and Handling of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid (CAS No: 436811-17-5). While specific toxicological data for this compound is not extensively available, this document synthesizes information based on its chemical structure, the known properties of its constituent parts—specifically 3-hydroxybutyric acid and N-acylated amino acid derivatives—and established best practices for handling analogous chemical entities in a research and development setting. This guide is intended to provide a robust framework for risk assessment and the implementation of safe laboratory practices.
Chemical and Physical Properties
This compound is a complex organic molecule belonging to the class of N-acylated amino acids. A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 436811-17-5 | [1] |
| Molecular Formula | C13H17NO5 | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Boiling Point | 522.3°C at 760 mmHg | [1] |
| Flash Point | 269.7°C | [1] |
| Appearance | Inferred to be a solid (powder or crystals) | General knowledge of similar compounds |
Hazard Identification and Risk Assessment
Known Hazards of Structural Analogs
The primary known hazard associated with this compound is its classification as an irritant.[1] This is consistent with the safety profile of one of its core components, 3-hydroxybutyric acid.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-hydroxybutyric acid:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these classifications for a key part of the molecule, it is prudent to handle this compound as a compound with the potential to cause skin, eye, and respiratory irritation.
Inferred Toxicological Profile
While no specific toxicological studies were found for the target molecule, research on related compounds provides some insight. For instance, some benzoyl amino acid derivatives have been investigated for their biological activity, such as local anesthetic effects.[2][3] It is important to note that biological activity does not directly correlate with toxicity, but it underscores that these molecules can interact with biological systems.
A toxicological assessment of a related compound, tri-betahydroxybutyrin, found it to be non-genotoxic in in-vitro assays and showed no adverse effects in a 90-day oral toxicity study in rats.[4] However, a study on 3-hydroxybutyrate-sodium supplementation in septic mice indicated a narrow therapeutic window and the potential for toxicity at higher doses.[5] These findings highlight the importance of careful dose and exposure control when working with any novel compound.
The following diagram illustrates a logical workflow for assessing the risk of handling a novel compound like this compound where specific safety data is limited.
Caption: Risk assessment workflow for handling novel chemical compounds.
Safe Handling and Personal Protective Equipment (PPE)
Based on the inferred hazards, a cautious approach to handling this compound is warranted. The following protocols are recommended to minimize exposure.
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a chemical fume hood or a powder containment hood is strongly recommended.
-
Glove Boxes: For handling larger quantities or for procedures with a high potential for aerosolization, the use of a glove box provides an excellent physical barrier to protect researchers.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.[6]
| PPE Item | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn at all times to protect against splashes or airborne particles.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin from accidental contact. For larger quantities or in situations with a higher risk of spills, disposable coveralls may be appropriate.[6] |
| Respiratory Protection | If working outside of a dedicated ventilation system where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended. |
The following diagram outlines the standard PPE protocol for handling potentially irritant chemical powders.
Caption: Recommended Personal Protective Equipment (PPE).
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
Eye Contact
-
Immediately flush the eyes with copious amounts of lukewarm water for at least 15-20 minutes.[8][9]
-
Hold the eyelids open to ensure thorough rinsing of the entire eye surface.[8][9]
-
Remove contact lenses if present and easily removable.[8]
-
Seek immediate medical attention from an ophthalmologist or emergency services.[8]
Skin Contact
-
Promptly wash the affected area with soap and plenty of water.
-
Remove any contaminated clothing.[10]
-
If skin irritation persists, seek medical attention.
Inhalation
-
Move the individual to an area with fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the chemical name to the medical personnel.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.
-
General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Temperature: While specific stability data is unavailable, storing at refrigerated temperatures (2-8°C) is a common practice for many N-acylated amino acids to minimize degradation.
-
Moisture: Many solid organic compounds, particularly those with hygroscopic potential, should be protected from moisture.[12] Store in a desiccator if necessary.
-
Incompatibilities: Keep away from strong oxidizing agents.
Studies on the stability of other benzoyl compounds, such as cocaine and its metabolites, have shown that storage at -20°C provides optimal stability over long periods.[13][14] While not directly analogous, this suggests that colder storage may be beneficial for long-term preservation.
Disposal
All waste materials, including the compound itself, contaminated lab supplies, and empty containers, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[15]
Conclusion
While this compound is a compound with limited publicly available safety data, a comprehensive risk assessment based on its chemical structure and the known hazards of its components allows for the development of robust safety and handling protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound in a safe and responsible manner. Continuous vigilance and a cautious approach are paramount when working with any novel chemical entity.
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An In-Depth Technical Guide to 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid for Research Applications
This guide provides a comprehensive technical overview of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid, a novel compound for research use only. By dissecting its molecular structure, we will explore its physicochemical properties, propose a robust synthesis protocol, and detail advanced analytical techniques for its characterization. Furthermore, we will extrapolate potential biological activities and lay out a roadmap for its investigation in neuroprotective, anti-inflammatory, and antifungal research, complete with detailed in vitro experimental protocols.
Introduction: Unveiling a Molecule of Interest
This compound is a fascinating small molecule that merges the structural features of a modified amino acid with a derivative of benzoic acid. Its core is a 3-hydroxybutyric acid moiety, a well-known ketone body with emerging roles as a signaling molecule, particularly in neuronal health and inflammation.[1][2] This core is N-acylated with a 4-ethoxybenzoyl group. The introduction of this benzoyl moiety can significantly alter the parent molecule's biological activity, as seen in various N-benzoyl amino acids that exhibit a range of pharmacological effects, including antifungal properties.[3][4] The ethoxy substitution on the benzene ring may further influence its lipophilicity and interaction with biological targets.
Given its composite nature, this compound is a prime candidate for exploratory research in several key areas of drug discovery. This guide will provide the foundational knowledge and practical methodologies for researchers to begin investigating its potential.
Physicochemical Properties and Characterization
A thorough understanding of a research compound's physical and chemical properties is fundamental to its application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 436811-17-5 | |
| Molecular Formula | C13H17NO5 | |
| Molecular Weight | 267.28 g/mol | |
| Boiling Point | 522.3°C at 760 mmHg | |
| Flash Point | 269.7°C | |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar N-acyl amino acids |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water is expected. | Inferred from structural components |
Synthesis and Purification
The synthesis of this compound can be readily achieved through the N-acylation of the corresponding amino acid, 2-amino-3-hydroxybutanoic acid (a diastereomer of threonine). The Schotten-Baumann reaction is a classic and effective method for this transformation.[5]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
-
Dissolution of Amino Acid: Dissolve 2-amino-3-hydroxybutanoic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq) with vigorous stirring in a flask cooled in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4-ethoxybenzoyl chloride (1.1 eq) in a water-miscible organic solvent like dichloromethane to the stirring amino acid solution.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with dilute HCl and then with brine.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2, which should precipitate the product.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and spectrometric techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
¹H NMR: Expected signals would include aromatic protons from the 4-ethoxybenzoyl group, the ethoxy group's ethyl protons (a quartet and a triplet), and protons from the 3-hydroxybutyric acid backbone (methine and methyl groups). The amide and hydroxyl protons may be broad and their chemical shifts dependent on the solvent and concentration.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the carboxylic acid and the amide, aromatic carbons, the ethoxy carbons, and the carbons of the 3-hydroxybutyric acid backbone are expected.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for assessing purity and for future quantitative analysis in biological matrices.[2][3]
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~7-8 ppm), ethoxy quartet (~4 ppm), ethoxy triplet (~1.4 ppm), backbone methine protons, backbone methyl protons, amide proton (broad), hydroxyl proton (broad). |
| ¹³C NMR | Carbonyl carbons (>170 ppm), aromatic carbons (110-160 ppm), ethoxy carbons (~64, 14 ppm), backbone carbons. |
| HRMS (ESI) | [M-H]⁻ or [M+H]⁺ ion corresponding to the exact mass of C13H17NO5. |
| LC-MS | A single major peak indicating high purity. |
Postulated Biological Activity and Research Applications
Based on the structural components of this compound, several avenues of research are proposed.
Neuroprotection
The 3-hydroxybutyrate core is known to have neuroprotective effects.[1] It is plausible that this derivative could modulate neuronal function.
Caption: Hypothetical mechanism for neuroprotective activity.
Proposed In Vitro Assay: Neuroprotection against Glutamate-Induced Excitotoxicity [6]
This assay assesses the ability of the compound to protect neuronal cells from death induced by excessive glutamate.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 hippocampal neurons) in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Viability Assessment: Measure cell viability using a resazurin-based assay. A reduction in cell death in the presence of the compound compared to the glutamate-only control indicates neuroprotective activity.
Anti-Inflammatory Activity
3-Hydroxybutyrate can exert anti-inflammatory effects.[2] The addition of the 4-ethoxybenzoyl group could modulate this activity.
Proposed In Vitro Assay: Inhibition of Nitric Oxide Production in Macrophages [7][8]
This assay measures the compound's ability to suppress the inflammatory response in macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage-like cells in a 96-well plate.
-
Compound and Stimulant Treatment: Treat the cells with various concentrations of the test compound in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).
-
Nitric Oxide Measurement: After 24 hours, measure the concentration of nitrite (a stable product of nitric oxide) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of nitric oxide production and potential anti-inflammatory activity.
Antifungal Activity
N-benzoyl amino acids have shown promise as antifungal agents.[3][4]
Proposed In Vitro Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [9][10]
This assay determines the lowest concentration of the compound that inhibits the visible growth of a fungus.
-
Fungal Inoculum Preparation: Prepare a standardized suspension of a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Inoculate each well with the fungal suspension and incubate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.
Safety and Handling
For research use only. Not for human or veterinary use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Based on the structural components, the compound may cause skin and eye irritation.[11] A full safety data sheet (SDS) should be consulted if available from the supplier.
Conclusion
This compound represents a novel chemical entity with significant potential for investigation in various fields of biomedical research. Its unique structure, combining a known bioactive core with a modulating acyl group, provides a strong rationale for exploring its neuroprotective, anti-inflammatory, and antifungal properties. The synthetic and analytical methodologies outlined in this guide offer a clear path for its preparation and characterization, while the proposed in vitro assays provide a solid framework for initiating its biological evaluation. As a Senior Application Scientist, I encourage the research community to explore the potential of this and similar rationally designed molecules to advance our understanding of complex biological processes and to pave the way for future therapeutic innovations.
References
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Hanuš, L., Shohami, E., Bab, I., & Mechoulam, R. (2014). N-acyl Amino Acids and Their Impact on Biological Processes. Frontiers in Endocrinology, 5, 123. [Link]
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Campbell, M., Cho, C.-Y., Ho, A., Huang, J.-Y., Martin, B., & Gilbert, E. S. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. [Link]
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López-García, B., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 86-101. [Link]
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López-García, B., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1). [Link]
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ResearchGate. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
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InnoSer. (n.d.). In vitro neurology assays. [Link]
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ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
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Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Expert Opinion on Drug Discovery, 15(4), 395-405. [Link]
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MolPort. (n.d.). (2S,3S)-2-amino-3-hydroxybutanoic acid. [Link]
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YouTube. (2021). Graphviz tutorial. [Link]
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Drug Development and Delivery. (2016). LCMS in small-molecule drug development. [Link]
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MDPI. (2022). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. International Journal of Molecular Sciences, 23(23), 14839. [Link]
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Magnetic Resonance in Chemistry. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]
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Taylor & Francis Online. (n.d.). Design and Synthesis of Novel Aza-Ursolic Acid Derivatives: In Vitro Cytotoxicity and Nitric Oxide Release Inhibitory Activity. [Link]
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ACS Publications. (2021). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters, 23(15), 5879–5883. [Link]
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ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
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PubMed. (2021). Applications and Mechanism of 3-Hydroxybutyrate (3HB) for Prevention of Colonic Inflammation and Carcinogenesis as a Food Supplement. [Link]
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Cantera. (n.d.). Viewing a reaction path diagram. [Link]
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ASM Journals. (2025). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio. [Link]
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Journal of the American Chemical Society. (1951). DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. [Link]
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Synthonix, Inc. (n.d.). (2R,3R)-2-amino-3-hydroxybutanoic acid. [Link]
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MDPI. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Pharmaceuticals, 15(3), 339. [Link]
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MDPI. (2023). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Molecules, 28(18), 6681. [Link]
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PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]
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InnoSer. (n.d.). In vitro neurology assays. [Link]
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University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. [Link]
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University of Lisbon. (n.d.). Peptide NMR. [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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PubMed. (2025). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. [Link]
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University of Lisbon. (n.d.). The very basics of NMR of proteins. [Link]
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Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 225. [Link]
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Taylor & Francis Online. (2017). Design and Synthesis of Novel Aza-Ursolic Acid Derivatives: In Vitro Cytotoxicity and Nitric Oxide Release Inhibitory Activity. Epigenomics, 9(4), 435-447. [Link]
-
ResearchGate. (2025). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. [Link]
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Chad's Blog. (2021). Building diagrams using graphviz. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
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PubMed. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. [Link]
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ASM Journals. (2025). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. [Link]
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L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
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National Institute of Technology and Evaluation, Japan. (n.d.). 4-hydroxybenzoic acid. [Link]
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PubMed. (2019). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Authored by: [Your Name/Gemini], Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. The protocol is designed for research and development laboratories, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for methodological choices. The synthesis is centered around a robust amide coupling reaction, a cornerstone of medicinal chemistry and drug discovery. This guide includes a detailed experimental protocol, a discussion of the reaction mechanism, materials and instrumentation required, and methods for purification and characterization of the final product.
Introduction and Scientific Background
This compound is a substituted amino acid derivative. Molecules of this class are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, peptide mimetics, or building blocks for more complex bioactive molecules. The structure combines a 4-ethoxybenzoyl moiety, which can impart specific binding properties, with a 3-hydroxy-butyric acid scaffold, a chiral backbone that can orient functional groups in a defined three-dimensional space.
The synthesis of this target molecule is achieved through the formation of an amide bond between the amino group of a 2-amino-3-hydroxy-butyric acid derivative and the carboxyl group of 4-ethoxybenzoic acid. Amide bond formation is a thermodynamically favorable but kinetically slow reaction that requires the activation of the carboxylic acid component. This protocol will utilize a widely accepted and efficient method involving an in situ activating agent.
Causality of Experimental Design
The chosen synthetic strategy involves the following key considerations:
-
Starting Material Selection: We will start with a readily available and cost-effective stereoisomer of 2-amino-3-hydroxy-butyric acid, such as L-Threonine methyl ester hydrochloride. The use of the methyl ester protects the carboxylic acid functionality of the threonine backbone from participating in the amide coupling reaction.
-
Amide Coupling Chemistry: The protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is a classic and effective choice for minimizing side reactions and reducing the risk of racemization at the chiral center of the amino acid.[1] EDC activates the carboxylic acid (4-ethoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself and reacts efficiently with the amine.[1]
-
Reaction Control: The reaction is performed in an aprotic solvent (Dichloromethane, DCM) to ensure the solubility of the reactants and to prevent unwanted side reactions with protic solvents. A tertiary amine base (Triethylamine, TEA) is added to neutralize the hydrochloride salt of the amino acid ester and to scavenge the acid produced during the reaction.
-
Purification and Final Deprotection: The intermediate product, methyl 2-(4-ethoxy-benzoylamino)-3-hydroxy-butyrate, is purified using column chromatography. The final step is the saponification (hydrolysis) of the methyl ester to yield the target carboxylic acid.
Reaction Scheme and Mechanism
Overall Synthetic Pathway
The synthesis is a two-step process starting from L-Threonine methyl ester hydrochloride and 4-ethoxybenzoic acid.
Caption: Overall two-step synthesis of the target compound.
Mechanism of EDC/HOBt Coupling
The mechanism involves the activation of the carboxylic acid by EDC, followed by the formation of an HOBt active ester, which then undergoes nucleophilic attack by the amine.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Materials and Methods
Reagents and Materials
| Reagent | Grade | Supplier (Example) | CAS Number |
| L-Threonine methyl ester hydrochloride | ≥98% | Sigma-Aldrich | 39996-34-2 |
| 4-Ethoxybenzoic acid | 99% | Sigma-Aldrich | 619-86-3 |
| EDC (EDAC) | ≥98% | Sigma-Aldrich | 25952-53-8 |
| HOBt Monohydrate | ≥97% | Sigma-Aldrich | 123333-53-9 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Lithium Hydroxide (LiOH) monohydrate | ≥98% | Sigma-Aldrich | 1310-66-3 |
| Tetrahydrofuran (THF) | HPLC Grade | Sigma-Aldrich | 109-99-9 |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Reagent | Fisher Scientific | 110-54-3 |
| Magnesium Sulfate, anhydrous | Reagent Grade | VWR | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 63231-67-4 |
Instrumentation
-
Magnetic stirrer with stirring bars
-
Round bottom flasks and standard glassware
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR Spectrometer (e.g., Bruker 400 MHz) for structural characterization
-
Mass Spectrometer (e.g., Agilent LC-MS) for molecular weight confirmation
Experimental Protocols
PART A: Synthesis of Methyl 2-(4-ethoxy-benzoylamino)-3-hydroxy-butyrate (Intermediate)
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 4-ethoxybenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of acid).
-
Add HOBt monohydrate (1.1 eq).
-
Cool the flask to 0 °C in an ice bath and stir for 10 minutes.
-
-
Activation:
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes. The solution may become slightly cloudy.
-
-
Amine Addition:
-
In a separate flask, suspend L-Threonine methyl ester hydrochloride (1.05 eq) in anhydrous DCM.
-
Add Triethylamine (TEA, 2.5 eq) to the suspension and stir for 5 minutes to liberate the free amine.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The starting materials should be consumed, and a new, higher-Rf spot corresponding to the product should appear.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc up to 60% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the intermediate as a white solid or viscous oil.
-
PART B: Synthesis of this compound (Final Product)
-
Saponification:
-
Dissolve the purified intermediate from Part A (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) monohydrate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (a new, lower-Rf spot corresponding to the carboxylic acid should appear).
-
-
Work-up and Isolation:
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
A white precipitate of the final product should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
If the product is an oil, extract the acidified aqueous layer with Ethyl Acetate (3x). Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the solid product.
Trustworthiness and Self-Validation
This protocol is designed to be self-validating through the use of in-process controls and final product characterization.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC provides a reliable qualitative assessment of the conversion of starting materials to products.
-
Purification: Chromatographic purification ensures the removal of coupling reagents, byproducts (such as the EDC-urea), and any unreacted starting materials.
-
Spectroscopic Analysis: The definitive confirmation of the product's identity and purity through NMR and MS analysis provides the ultimate validation of the synthesis.
By following the steps outlined and performing the recommended analytical checks, researchers can have a high degree of confidence in the successful synthesis of this compound.
References
-
Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38(2), 606-631. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nakajima, N., & Ikada, Y. (2001). Biomacromolecules, 2(2), 578-583. [Link]
-
Coupling Reagents. AAPPTec. [Link]
- Synthesis of dl-threonine.
Sources
Purification methods for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
An in-depth guide to the purification of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of purification methodologies, grounded in the physicochemical properties of the target molecule.
Introduction: The Imperative for Purity
This compound is a substituted amino acid derivative featuring multiple functional groups: a carboxylic acid, a secondary alcohol, an amide, and an aromatic ether. This structural complexity, while potentially offering unique pharmacological properties, presents a significant challenge in its purification. The presence of unreacted starting materials, synthetic by-products, or stereoisomers can confound biological assays and compromise the safety and efficacy of a potential drug candidate.
This guide, therefore, moves beyond a simple recitation of steps. It delves into the rationale behind each purification technique, empowering the scientist to adapt and troubleshoot these methods effectively. We will explore a multi-tiered strategy, from initial crude purification to achieving high-purity material suitable for the most sensitive applications.
Section 1: Physicochemical Profile and Impurity Analysis
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities.
1.1. Structural and Physicochemical Properties
-
Functional Groups: Carboxylic acid (pKa ~3-5), secondary hydroxyl, amide, phenyl ether.
-
Polarity: The molecule possesses both polar (carboxyl, hydroxyl, amide) and non-polar (phenyl ring, ethyl group) regions, rendering it amphiphilic. It is expected to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, with limited solubility in water and poor solubility in non-polar solvents like hexanes.
-
Acidity: The carboxylic acid is the primary acidic site, allowing for deprotonation with a mild base to form a water-soluble carboxylate salt. This is a key property exploited in extractive purification.
-
Chirality: The molecule contains two chiral centers (at C2 and C3). Synthesis from racemic or non-stereopure starting materials can result in a mixture of diastereomers, which may have different physical properties and biological activities.
1.2. Probable Impurities
A common synthetic route involves the acylation of a 2-amino-3-hydroxybutyric acid derivative with 4-ethoxybenzoyl chloride. Potential impurities include:
| Impurity Type | Specific Example(s) | Rationale |
| Starting Materials | 2-amino-3-hydroxybutyric acid, 4-ethoxybenzoic acid | Incomplete reaction or hydrolysis of the acid chloride. |
| Reagent-Related | 4-ethoxybenzoyl chloride (hydrolyzed) | Excess reagent used to drive the reaction to completion. |
| By-products | Di-acylated products, esters | Side reactions occurring at the hydroxyl group. |
| Stereoisomers | Diastereomers | Use of non-stereopure starting materials. |
| Solvents | Dichloromethane, Ethyl Acetate, etc. | Residual solvents from reaction and work-up. |
Section 2: A Multi-Modal Purification Strategy
No single technique is likely to be sufficient. A logical workflow, moving from low-resolution, high-capacity methods to high-resolution, lower-capacity methods, is most effective.
Caption: General Purification Workflow.
Section 3: Detailed Protocols and Methodologies
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Principle of Causality: The target molecule, being a carboxylic acid, can be converted into its anionic salt form with a weak base like sodium bicarbonate (NaHCO₃). This salt is highly soluble in water, while neutral organic impurities remain in the organic phase. Using a weak base is critical to prevent the potential hydrolysis of the amide bond, which could occur under strongly basic conditions (e.g., with NaOH).
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1M HCl (0.5 volume of the organic phase) to remove any basic impurities. Discard the aqueous layer.
-
Bicarbonate Extraction: Add a saturated aqueous solution of NaHCO₃ (1 volume). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced.
-
Phase Separation: Allow the layers to separate. The target compound is now in the aqueous phase as its sodium salt. Drain the aqueous layer into a clean flask.
-
Back-Extraction: Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous layers.
-
Re-acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH is ~2. The purified product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Self-Validation: Monitor the pH during re-acidification. Check the purity of the precipitate and the remaining organic layer by Thin Layer Chromatography (TLC) or LC-MS to confirm the successful separation.
Protocol 2: Recrystallization
This is a powerful technique for removing impurities that have different solubility profiles from the target compound.[1]
Principle of Causality: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. As the saturated hot solution cools, the decreased solubility forces the target compound to crystallize out, leaving more soluble impurities behind in the solvent (mother liquor).
Solvent Screening Table:
| Solvent System | Expected Solubility | Rationale |
| Ethanol/Water | Good | Ethanol dissolves the compound; water acts as an anti-solvent. The polarity can be fine-tuned. |
| Ethyl Acetate | Moderate | A good starting point for moderately polar compounds. |
| Acetone/Hexane | Good | Acetone is a strong solvent; hexane acts as an anti-solvent. |
| Isopropanol | Moderate | Often provides good crystal formation. |
Step-by-Step Protocol:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., Ethanol).
-
Heating: Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Self-Validation: The formation of well-defined crystals is a good indicator of purity. Purity should be confirmed by melting point analysis (a sharp melting point indicates high purity) and HPLC.
Protocol 3: Chromatographic Purification
Chromatography offers the highest resolving power and is essential for removing closely related impurities and for separating diastereomers.
Caption: Normal vs. Reverse Phase Chromatography.
A. Silica Gel Flash Chromatography
-
Principle: Separation based on polarity. The polar silica gel stationary phase interacts more strongly with polar compounds. Less polar compounds elute first.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). A small amount of acetic or formic acid (0.5-1%) is often added to the eluent.
-
Causality: The acid suppresses the deprotonation of the product's carboxylic acid group. The anionic carboxylate form would bind almost irreversibly to the silica, leading to poor peak shape and recovery. Keeping it in its neutral protonated form ensures proper elution.
-
-
Protocol:
-
Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Dissolve the sample in a minimal amount of the eluent or DCM and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 1% to 10% Methanol in DCM).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
B. Preparative Reverse-Phase HPLC (Prep-HPLC)
-
Principle: The "go-to" method for high-purity polishing of polar to moderately polar compounds. The non-polar C18 stationary phase retains compounds based on hydrophobicity. More polar compounds elute first.
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile or methanol (Solvent B). Both solvents are typically acidified with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Causality: As with silica chromatography, the acid ensures the carboxylic acid is protonated, leading to better retention and sharper peaks.
-
-
Protocol:
-
Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Inject the sample onto the preparative HPLC column.
-
Run a gradient elution, for example, from 5% B to 95% B over 30 minutes.
-
Monitor the elution profile with a UV detector (the phenyl ring provides a strong chromophore, likely around 254 nm).
-
Collect the peak corresponding to the product.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a fluffy solid.
-
C. Ion-Exchange Chromatography (IEC)
-
Principle: This method separates molecules based on their net charge and is particularly useful for amino acids and their derivatives.[2] Since the target molecule has an acidic carboxylic acid group, anion-exchange chromatography is most appropriate.
-
Stationary Phase: A solid support functionalized with positive charges (e.g., quaternary ammonium groups), known as a Strong Anion Exchanger (SAX).
-
Protocol:
-
Binding: Equilibrate the SAX column with a low-ionic-strength buffer at a pH where the target molecule is deprotonated and negatively charged (e.g., Tris buffer at pH 7.5). Load the sample onto the column; the negatively charged product will bind to the positively charged resin.
-
Elution: Elute the bound product by either decreasing the pH (to neutralize the carboxylate) or, more commonly, by applying a salt gradient (e.g., 0 to 1.0 M NaCl). The chloride ions from the salt compete with the product for binding sites on the resin, eventually displacing and eluting the product.
-
Desalting: The collected fractions will contain high concentrations of salt, which must be removed, typically by dialysis, size-exclusion chromatography, or reverse-phase chromatography.
-
Section 4: Purity Assessment
After each purification step, it is crucial to assess the purity of the material.
| Technique | Information Provided |
| Analytical HPLC | Quantitative purity (% area), detection of closely related impurities. Chiral HPLC can be used to determine diastereomeric excess. |
| LC-MS | Confirms the molecular weight of the product and identifies impurities by their mass. |
| ¹H NMR | Confirms the chemical structure and can reveal the presence of impurities if they are at levels >1-2%. |
| Melting Point | A narrow and sharp melting range is indicative of high purity for crystalline solids. |
References
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available at: [Link]
- Google Patents. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
- Google Patents. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
- Google Patents. EP3110791B1 - Process for preparing 2,4-diamino-3-hydroxybutyric acid derivatives.
-
ResearchGate. 4-Benzoylamino-3-hydroxybutyric Acid, Historically First “Anomalous Racemate”: Reinvestigation. Available at: [Link]
-
AZoLifeSciences. Chromatography Breakthroughs in Amino Acid Analysis. (2023). Available at: [Link]
-
PubMed (National Library of Medicine). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Available at: [Link]
Sources
Application Note: Comprehensive Analytical Characterization of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Abstract
This application note provides a comprehensive, multi-technique guide for the analytical characterization of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. As a complex N-acylated amino acid derivative with multiple functional groups and two stereocenters, this molecule requires a robust, integrated analytical approach to ensure its identity, purity, and stability. This document is intended for researchers, quality control analysts, and drug development professionals. It details protocols for structural elucidation using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, it establishes methods for purity assessment and stereoisomer separation using High-Performance Liquid Chromatography (HPLC) and Chiral HPLC. Finally, it outlines the characterization of key physicochemical properties through thermal analysis techniques (TGA/DSC). The causality behind each methodological choice is explained to provide a framework for adapting these protocols to similar molecules.
Introduction and Physicochemical Overview
This compound is a derivative of the amino acid threonine, featuring an N-acylated benzoyl group. Its structure contains a carboxylic acid, a secondary amide, a secondary alcohol, an aromatic ring, and an ether linkage. This combination of functionalities, along with the presence of two chiral centers at the C2 and C3 positions, presents a significant analytical challenge. Rigorous characterization is paramount for its use in pharmaceutical development and other high-purity applications to guarantee batch-to-batch consistency, safety, and efficacy. This guide presents a validated workflow to achieve a complete analytical profile of the molecule.
Table 1: Physicochemical Properties of the Target Analyte
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 436811-17-5 | [1] |
| Molecular Formula | C₁₃H₁₇NO₅ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Structure | ![]() | - |
Integrated Analytical Workflow
A multi-faceted approach is required for the complete characterization of this molecule. The workflow begins with unambiguous confirmation of the chemical structure and molecular weight. This is followed by a quantitative assessment of purity, including the critical separation of potential stereoisomers. Finally, thermal stability is evaluated to understand the material's behavior under processing and storage conditions.
Caption: Integrated workflow for comprehensive characterization.
Structural Elucidation Protocols
Mass Spectrometry (MS) for Molecular Weight and Fragment Confirmation
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice. ESI is a soft ionization technique that is ideal for polar and thermally sensitive molecules, allowing for the accurate determination of the molecular weight with minimal fragmentation in the ion source.[2] Analysis in both positive and negative ion modes provides complementary information.
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Chromatographic Separation (Optional but Recommended):
-
System: UHPLC system coupled to the mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Drying Gas Flow: 10 L/min at 350 °C.
-
Expected Results:
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 268.12, and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
-
Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 266.11.
-
Fragmentation (MS/MS): Key fragments would include the loss of water, decarboxylation, and cleavage of the amide bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for the unambiguous determination of a molecule's covalent structure.[3] ¹H NMR confirms the proton environment and connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments like COSY can further validate proton-proton connectivities.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.[4]
-
Acquisition:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
2D NMR (Optional): Run a COSY experiment to establish H-H correlations.
-
Expected Spectral Features (Approximate shifts in DMSO-d₆):
-
¹H NMR:
-
~12-13 ppm: Broad singlet, 1H (Carboxylic acid, -COOH).
-
~8.0-8.5 ppm: Doublet, 1H (Amide N-H).
-
~7.8-8.0 ppm & ~7.0-7.2 ppm: Two doublets, 2H each (Aromatic protons, AA'BB' system).
-
~4.0-4.5 ppm: Quartet, 2H (Ethoxy -OCH₂-).
-
~4.0-4.3 ppm: Multiplet, 1H (Alpha-proton, C2-H).
-
~3.8-4.1 ppm: Multiplet, 1H (Beta-proton, C3-H).
-
~1.3-1.5 ppm: Triplet, 3H (Ethoxy -CH₃).
-
~1.1-1.3 ppm: Doublet, 3H (C4-H₃).
-
-
¹³C NMR:
-
~172-175 ppm: Carboxylic acid carbonyl.
-
~165-168 ppm: Amide carbonyl.
-
~160-165 ppm & ~115-130 ppm: Aromatic carbons.
-
~65-70 ppm: C3 carbon (bearing -OH).
-
~63-65 ppm: Ethoxy -OCH₂-.
-
~55-60 ppm: C2 carbon (alpha-carbon).
-
~18-22 ppm: C4 methyl carbon.
-
~14-16 ppm: Ethoxy -CH₃ carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[5] This is an excellent tool for identity confirmation.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Perform a background scan first.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic Absorption Bands (cm⁻¹):
-
3400-3200 cm⁻¹: Broad peak (O-H stretch from alcohol) and a sharper peak within this range (N-H stretch from secondary amide).[6]
-
3300-2500 cm⁻¹: Very broad absorption (O-H stretch from carboxylic acid).
-
~1720-1700 cm⁻¹: Strong peak (C=O stretch of the carboxylic acid).[7]
-
~1650-1630 cm⁻¹: Strong peak (Amide I band, C=O stretch).[5][8]
-
~1550-1515 cm⁻¹: Strong peak (Amide II band, N-H bend).[6]
-
~1600 & ~1500 cm⁻¹: Aromatic C=C stretching.
-
~1250 cm⁻¹: C-O stretch (aryl ether).
Purity and Stereoisomer Analysis Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC with UV detection is the standard method for determining the purity of small molecule pharmaceuticals. A C18 stationary phase is suitable for retaining and separating this molecule from potential non-polar and polar impurities based on its balanced polarity. The benzoyl chromophore allows for sensitive UV detection.
Protocol: Purity by RP-HPLC-UV
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in methanol. Dilute to 0.1 mg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Instrumentation and Conditions:
-
System: HPLC or UHPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Chiral HPLC for Diastereomer Separation
Rationale: The presence of two stereocenters means the compound can exist as up to four stereoisomers. For pharmaceutical applications, it is often critical to isolate a single stereoisomer or control the ratio of diastereomers. This requires a chiral stationary phase (CSP) that can differentiate between the stereoisomers. Polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective for separating N-acylated amino acid derivatives.[9]
Protocol: Chiral Separation
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
Instrumentation and Conditions:
-
System: HPLC with UV detector.
-
Column: Chiral Stationary Phase column (e.g., CHIRALPAK® series or a macrocyclic glycopeptide-based column like CHIROBIOTIC T).[9]
-
Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine) is used for polysaccharide columns. Polar organic or ionic modes may be used for CHIROBIOTIC phases.[9] Method development is required.
-
Example Starting Condition: 80:20 (v/v) Hexane:Ethanol with 0.1% TFA.
-
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Determine the relative percentage of each stereoisomer peak.
Physicochemical and Thermal Analysis
Rationale: Thermal analysis provides crucial information about the material's stability, melting behavior, and presence of solvates or different crystalline forms (polymorphs).[10] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition points, while Differential Scanning Calorimetry (DSC) measures heat flow, identifying melting points, glass transitions, and other thermal events.[11]
Protocol: TGA and DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA/DSC pan.
-
TGA Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 250 °C (or ~20 °C above the melt) at 10 °C/min.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of significant weight loss.
-
DSC: Determine the onset and peak temperatures of the melting endotherm.
-
Summary of Expected Analytical Data
Table 2: Consolidated Analytical Results for this compound
| Technique | Parameter | Expected Result |
| ESI-MS | [M+H]⁺ | m/z 268.12 |
| [M-H]⁻ | m/z 266.11 | |
| ¹H NMR | -COOH Proton | ~12-13 ppm (broad singlet) |
| Aromatic Protons | ~7.0-8.0 ppm (two doublets) | |
| FTIR | C=O (Carboxylic Acid) | ~1720-1700 cm⁻¹ |
| C=O (Amide I) | ~1650-1630 cm⁻¹ | |
| N-H Bend (Amide II) | ~1550-1515 cm⁻¹ | |
| RP-HPLC | Purity | ≥98% (typical for R&D grade) |
| Retention Time | Dependent on exact conditions, expect ~8-12 min with the given gradient. | |
| DSC | Melting Point | Sharp endotherm, temperature to be determined experimentally. |
| TGA | Decomposition | Onset of weight loss to be determined, likely >200 °C. |
Conclusion
The analytical protocols detailed in this application note provide a robust and comprehensive framework for the characterization of this compound. The orthogonal application of spectroscopic, chromatographic, and thermal techniques ensures unambiguous structural confirmation, accurate purity assessment, and a thorough understanding of its physicochemical properties. This integrated workflow is essential for quality control and regulatory compliance in the development of pharmaceuticals and other advanced materials.
References
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Šatínský, D., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
Rojas-Bautista, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1). Available at: [Link]
-
Šatínský, D., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules. Available at: [Link]
-
Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Palla, G., et al. (1991). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Rojas-Bautista, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. Available at: [Link]
-
Blunt, W., et al. (2018). Production and characterization of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) copolymers from a pre-fermented hardwood hydrolysate. Biotechnology for Biofuels. Available at: [Link]
-
Barbato, R., et al. (2012). Structure-oriented methods for protein NMR data analysis. PeerJ. Available at: [Link]
-
ResolveMass. (2024). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
SlidePlayer. (n.d.). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]
-
Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]
-
Rojas-Bautista, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
G. A. R. Mairena, et al. (2018). Production and characterization of poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxybutyrate) synthesized by Ralstonia eutropha in fed-batch cultures. ResearchGate. Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
Khan, A., et al. (2019). Analysis of amino acids by high performance liquid chromatography. Journal of Basic & Applied Sciences. Available at: [Link]
-
Wang, Y., & Li, C. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. Available at: [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chankvetadze, B., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Retrieved from [Link]
-
Aplin, R. T., et al. (1968). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
-
MDPI. (2023). Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 5 Protein Structure Determination by NMR-Spectroscopy. Retrieved from [Link]
-
TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
Rutledge, J. C., & Rudy, J. (1987). HPLC qualitative amino acid analysis in the clinical laboratories. American Journal of Clinical Pathology. Available at: [Link]
-
Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-3-hydroxybutyric acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. PubMed Central. Retrieved from [Link]
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A Robust HPLC Method for the Analysis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid: Achiral Quantification and Chiral Separation Strategies
An Application Note for the HPLC Analysis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Abstract
This application note presents a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This molecule, a derivatized amino acid structurally related to threonine, possesses characteristics—moderate polarity and multiple chiral centers—that require a well-defined analytical approach. We provide two detailed protocols: the first is a robust reversed-phase (RP-HPLC) method for accurate quantification, and the second outlines a strategy for the chiral separation of its stereoisomers using a polysaccharide-based chiral stationary phase (CSP). The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind parameter selection to ensure method robustness, reproducibility, and trustworthiness.
Introduction and Analytical Rationale
This compound is a complex organic molecule whose analysis is critical in various stages of pharmaceutical development, from synthesis monitoring to purity assessment. Its structure comprises a polar amino acid backbone with a carboxylic acid and a hydroxyl group, and a non-polar 4-ethoxy-benzoyl moiety. This benzoyl group provides a strong chromophore, making UV detection highly effective.
The primary analytical challenges are:
-
Achieving reproducible retention and symmetrical peak shape: The presence of an ionizable carboxylic acid group necessitates careful control of the mobile phase pH to ensure a consistent analyte charge state.
-
Resolving stereoisomers: The molecule contains two chiral centers (at carbons 2 and 3), giving rise to four possible stereoisomers. In pharmaceutical contexts, where enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are often mandatory.
This guide addresses these challenges by presenting optimized methods grounded in established chromatographic principles.
Principle of Separation: Reversed-Phase Chromatography
For routine quantification (achiral analysis), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
-
Analyte-Stationary Phase Interaction: The non-polar 4-ethoxy-benzoyl portion of the analyte molecule exhibits hydrophobic interactions with the C18 stationary phase.
-
Role of the Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used as the mobile phase. Increasing the organic solvent content weakens the analyte's interaction with the stationary phase, reducing its retention time.[1]
-
Causality of pH Control: The analyte's carboxylic acid group (pKa typically ~3-4) will be ionized at neutral pH. This negative charge increases its polarity, leading to poor retention and peak tailing on a C18 column. By using a buffered mobile phase with a pH around 3.0, we suppress the ionization of the carboxylic acid. This renders the molecule more non-polar, promoting controlled hydrophobic interaction with the stationary phase and resulting in a sharp, symmetrical peak.[1]
Method 1: Achiral Analysis for Quantification
This protocol details a gradient RP-HPLC method for the accurate determination of the total concentration of this compound.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Water, HPLC grade or Milli-Q
-
-
Reference Standard: this compound, >99% purity.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 20% B; 14.1-18 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Preparation of Solutions
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add 50 mL of diluent, sonicate for 15 minutes, and allow to cool.
-
Dilute to volume with diluent and mix.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
Experimental Workflow and System Suitability
The overall analytical process is depicted below. A self-validating protocol relies on passing system suitability tests (SST) before sample analysis.
Caption: Workflow for Achiral HPLC Quantification.
System Suitability and Expected Results
Before analyzing samples, the system's performance must be verified. This ensures the trustworthiness of the results.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Tf) | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | > 8000 |
| Repeatability (%RSD) | ≤ 2.0% (for n=5) | 0.5% |
| Retention Time (RT) | - | ~8.5 min |
The analyte should elute as a single, sharp peak, well-resolved from any solvent front or impurity peaks.
Method 2: Chiral Separation of Stereoisomers
Due to the presence of two chiral centers, separating the stereoisomers is often necessary. The most direct approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for this purpose.[2] These phases separate enantiomers based on the formation of transient, diastereomeric complexes with differing stabilities.
Rationale for CSP and Mobile Phase Selection
Unlike RP-HPLC, chiral separations on polysaccharide CSPs are often performed in normal-phase, polar organic, or reversed-phase modes. A polar organic mode, using solvents like hexane/isopropanol or acetonitrile/methanol, is a common starting point as it offers good solubility and unique selectivity. The choice of alcohol modifier (isopropanol, ethanol) can significantly impact resolution.
Instrumentation and Consumables
-
HPLC System: As described in Method 1.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 4.6 x 250 mm, 5 µm.
-
Chemicals:
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Chromatographic Conditions (Chiral)
| Parameter | Condition |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Note: The mobile phase composition may require optimization (e.g., trying different ratios or replacing IPA with EtOH) to achieve baseline separation of all four stereoisomers.
Chiral Separation Logic
The CSP acts as a chiral environment that differentially interacts with each stereoisomer.
Caption: Principle of Chiral Separation on a CSP.
Expected Results
A successful chiral separation will yield up to four distinct peaks, each corresponding to one of the stereoisomers. The resolution (Rs) between adjacent peaks should ideally be greater than 1.5 for accurate quantification of each isomer.
Conclusion
The analytical methods detailed in this note provide a robust framework for both the quantification and chiral purity assessment of this compound. The reversed-phase method offers a reliable, high-throughput approach for routine analysis, while the chiral separation strategy provides the specificity required for stereoisomer-sensitive applications in pharmaceutical development. The emphasis on the scientific rationale behind procedural choices equips researchers to not only implement these protocols but also to troubleshoot and adapt them as needed.
References
- Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
- Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 65(3). Retrieved from [Link]
-
Patel, K. (n.d.). A review on method development by hplc. SciSpace. Retrieved from [Link]
- Watson, D. G. (n.d.). Reversed-Phase HPLC for the Analysis of Biomolecules. LCGC International.
-
Svec, F. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PLOS ONE. Retrieved from [Link]
Sources
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis involving this compound.
Introduction
This compound is a small molecule with a molecular weight of 267.28 g/mol and the chemical formula C13H17NO5[1]. While specific biological functions of this compound are not extensively documented in publicly available literature, its structure, incorporating a substituted benzoyl group and a hydroxybutyric acid moiety, suggests potential relevance in pharmaceutical and metabolic research. The 3-hydroxybutyric acid core is a known human metabolite, playing a role as a ketone body that provides energy to the brain during periods of fasting[2]. The presence of the ethoxy-benzoylamino side chain indicates that it may be a synthetic compound, a metabolite of a larger drug molecule, or a novel therapeutic agent itself.
Given the importance of quantitative analysis in drug development and metabolic studies, a robust and reliable analytical method is crucial. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed[3][4]. This application note presents a comprehensive protocol for the analysis of this compound in human plasma, designed to meet the rigorous demands of preclinical and clinical research.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d5 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Stock Solutions: Primary stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL.
Working Solutions: A series of working standard solutions were prepared by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.
Calibration Standards and Quality Control Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were prepared in the same manner at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Protocol
A simple and efficient protein precipitation method was employed for sample extraction:
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
The rationale for choosing protein precipitation is its simplicity, speed, and suitability for high-throughput analysis. Acetonitrile is a highly effective precipitating agent for plasma proteins.
Caption: Plasma Sample Preparation Workflow.
Liquid Chromatography Method
Chromatographic separation was performed on a C18 reversed-phase column. The use of a C18 column is a common starting point for small molecule analysis as it provides good retention for a wide range of compounds[5]. The mobile phases consist of water and acetonitrile with 0.1% formic acid to improve peak shape and ionization efficiency.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Mass Spectrometry Method
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. The choice of positive mode is based on the presence of a secondary amide in the analyte's structure which can be readily protonated.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Analyte |
| This compound | |
| IS (d5-ethoxy) |
The precursor ion for the analyte ([M+H]+) is m/z 268.1. The product ion at m/z 121.1 corresponds to the 4-ethoxybenzoyl fragment, providing a specific and stable fragment for quantification. The internal standard's MRM transition is shifted by 5 Da due to the deuterium labeling on the ethoxy group.
Caption: Overall Analytical Workflow.
Method Validation and Performance
This method should be validated in accordance with regulatory guidelines to ensure its reliability for its intended purpose. Key validation parameters include:
-
Linearity: The calibration curve should demonstrate a linear response over the defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification, LLOQ).
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analyte and IS in blank plasma samples from multiple sources.
-
Matrix Effect: The ionization of the analyte should not be significantly suppressed or enhanced by the biological matrix.
-
Recovery: The extraction efficiency of the analyte from the plasma matrix should be consistent and reproducible.
-
Stability: The analyte should be stable in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Discussion
The developed LC-MS/MS method provides a robust and reliable tool for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, which is often required in drug development settings. The use of a stable isotope-labeled internal standard is a critical component of the method, as it compensates for potential variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision in the quantitative results. The chromatographic and mass spectrometric conditions have been optimized to provide good peak shape, sensitivity, and selectivity, allowing for the reliable detection and quantification of the analyte at low ng/mL levels.
Conclusion
This application note describes a detailed and scientifically sound LC-MS/MS method for the determination of this compound in human plasma. The protocol is designed to be readily implemented in a bioanalytical laboratory and can be validated to meet regulatory requirements for the analysis of samples from preclinical and clinical studies.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441, 3-Hydroxybutyric Acid. Retrieved from [Link].
-
Drug Development and Delivery (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link].
-
LGC Limited (2014). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link].
-
Bioanalysis Zone (2021). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link].
-
Emery Pharma (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link].
-
DergiPark Akademik (2020). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Retrieved from [Link].
-
Bakhtiar, R., & Tse, F. L. (2000). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Liquid Chromatography & Related Technologies, 23(13), 1939-1951. Retrieved from [Link].
Sources
Application Notes and Protocols for Cell-Based Studies with 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Introduction: Unveiling the Cellular Dynamics of a Novel Butyric Acid Analogue
2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid represents a novel synthetic compound with a structural resemblance to the endogenous ketone body, 3-hydroxybutyrate (3-HB). In cellular physiology, 3-HB is not merely an energy substrate but also a signaling molecule with diverse functions, including the inhibition of histone deacetylases (HDACs), modulation of inflammatory responses, and regulation of apoptosis.[1][2][3] The structural modifications in this compound, specifically the ethoxy-benzoylamino group, suggest a potential for altered cellular uptake, target engagement, and biological activity compared to its parent molecule.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this novel compound. We will delve into a series of robust, cell-based assays to elucidate its impact on cell viability, apoptosis, and the underlying molecular pathways. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Hypothesized Mechanism of Action
Based on the structural analogy to 3-hydroxybutyrate, we hypothesize that this compound may exert its cellular effects through one or more of the following mechanisms:
-
Modulation of Cell Viability and Proliferation: The compound could influence cellular metabolic activity and proliferation rates.
-
Induction of Apoptosis: It may trigger programmed cell death in susceptible cell populations, a crucial aspect of anti-cancer drug discovery.
-
Regulation of Gene and Protein Expression: The compound might alter the expression of key proteins involved in cell cycle control and apoptosis.
The following sections will provide detailed protocols to test these hypotheses.
Section 1: Assessment of Cell Viability and Proliferation
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[4][5] The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line for anti-cancer studies)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.[6][8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 | 1.2 | 100% |
| Compound X | 1 | 1.1 | 91.7% |
| Compound X | 10 | 0.8 | 66.7% |
| Compound X | 50 | 0.5 | 41.7% |
| Compound X | 100 | 0.2 | 16.7% |
Section 2: Detection and Quantification of Apoptosis
To investigate if the observed reduction in cell viability is due to apoptosis, the Annexin V-FITC and Propidium Iodide (PI) assay is a gold standard. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Experimental Workflow: Annexin V-FITC/PI Staining
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
Data Interpretation: The cell population will be distinguished into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
| Cell Population | Vehicle Control (%) | Compound X (IC50) (%) |
| Live | 95 | 40 |
| Early Apoptotic | 2 | 35 |
| Late Apoptotic/Necrotic | 2 | 20 |
| Necrotic | 1 | 5 |
Section 3: Analysis of Protein and Gene Expression
To delve deeper into the molecular mechanisms of action, Western blotting and quantitative PCR (qPCR) can be employed to analyze the expression of key proteins and genes involved in apoptosis and cell cycle regulation.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This technique is invaluable for assessing changes in the levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors[12]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and control cells in ice-cold lysis buffer.[12] Determine the protein concentration of each lysate.[13]
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is a powerful technique to measure the expression levels of specific genes.[14][15] This can be used to determine if this compound affects the transcription of genes involved in apoptosis and cell cycle control.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix[16]
-
Gene-specific primers (e.g., for Bax, Bcl-2, p21)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, SYBR Green master mix, and gene-specific primers.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Conclusion and Future Directions
The methodologies outlined in these application notes provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and the expression of related biomolecules, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigations could explore its impact on other cellular processes, such as cell cycle progression, autophagy, and specific signaling pathways. These foundational cell-based assays are critical for guiding subsequent preclinical and clinical development.
References
-
Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition, 37, 51–76. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]
-
StatPearls - NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
-
PubMed. (n.d.). Monitoring gene expression: quantitative real-time rt-PCR. Retrieved from [Link]
-
YouTube. (2021). qPCR (real-time PCR) protocol explained. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]
Sources
- 1. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. atcc.org [atcc.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dojindo.com [dojindo.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
Application Notes & Protocols: 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric Acid as a Versatile Chiral Building Block
Abstract & Introduction
In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. These synthons are foundational to the construction of complex molecular architectures with precise stereochemical control, a critical factor in determining biological activity. This guide introduces 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid , an N-acylated derivative of threonine, as a highly valuable chiral building block.
Possessing two stereocenters, a modifiable carboxylic acid, a secondary alcohol, and a stable amide linkage, this molecule offers a rich platform for synthetic elaboration. The 4-ethoxybenzoyl group not only imparts specific physicochemical properties, such as increased lipophilicity and potential for aromatic interactions, but also protects the amine functionality, directing reactivity towards the other functional groups. This strategic N-acylation can enhance the metabolic stability and cell permeability of peptides into which this building block might be incorporated[1].
These application notes provide a comprehensive overview of the synthesis, characterization, and strategic applications of this synthon. We present a robust and reproducible protocol for its preparation from L-Threonine, detail the analytical methods for its quality control, and explore its utility in subsequent synthetic transformations, thereby equipping researchers in drug development and organic synthesis with the knowledge to effectively leverage its unique structural features.
Physicochemical & Spectroscopic Data
A thorough understanding of the compound's properties is essential for its handling, reaction setup, and characterization.
| Property | Value | Source / Method |
| Chemical Name | This compound | IUPAC |
| Synonym | N-(4-Ethoxybenzoyl)-L-threonine | --- |
| CAS Number | 436811-17-5 | [2] |
| Molecular Formula | C₁₃H₁₇NO₅ | [2] |
| Molecular Weight | 267.28 g/mol | [2] |
| Physical State | White to off-white solid | Typical for amino acid derivatives |
| Melting Point | ~102-105 °C (predicted) | Analogy to similar structures[3] |
| Boiling Point | 522.3 °C at 760 mmHg (predicted) | [2] |
| Solubility | Soluble in methanol, DMF, DMSO; sparingly soluble in water | General for N-protected amino acids |
| Safety | Irritant | [2] |
Table 2.1: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals for ethoxy group (triplet & quartet), aromatic protons (two doublets), and threonine backbone (α-H, β-H, γ-CH₃)[4][5]. |
| ¹³C NMR | Carbonyl signals (amide and carboxylic acid >170 ppm), aromatic carbons (110-165 ppm), ethoxy carbons (~15, ~64 ppm), and threonine backbone carbons (α-C, β-C, γ-C)[4][5]. |
| FT-IR (cm⁻¹) | ~3300 (O-H, N-H stretch), ~3000 (C-H stretch), ~1720 (C=O acid), ~1640 (C=O amide I), ~1540 (N-H bend, amide II). |
| Mass Spec (ESI-MS) | [M+H]⁺ = 268.11; [M-H]⁻ = 266.10; [M+Na]⁺ = 290.10. |
Synthesis Protocol: N-Acylation of L-Threonine
The synthesis of this compound is most reliably achieved via the N-acylation of L-Threonine using the Schotten-Baumann reaction conditions. This method is effective, scalable, and proceeds under mild conditions that minimize the risk of racemization.
Causality of Experimental Design
-
Choice of Base: Sodium hydroxide (NaOH) is used to deprotonate the amino group of L-threonine, rendering it a potent nucleophile. Maintaining a basic pH also neutralizes the HCl byproduct generated from the acyl chloride, driving the reaction to completion.
-
Two-Phase System: A biphasic system (water/organic solvent) is employed because the starting materials have different solubilities. L-threonine is water-soluble, while 4-ethoxybenzoyl chloride is soluble in organic solvents and reactive with water. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
-
Temperature Control: The reaction is conducted at 0-5 °C to control the exothermic nature of the acylation and to suppress the hydrolysis of the acyl chloride, which is a competitive and non-productive side reaction.
-
Acidification for Isolation: The product, an N-acylated amino acid, is soluble in the basic aqueous phase as its carboxylate salt. Acidification with a strong acid like HCl protonates the carboxylate, causing the neutral, less water-soluble product to precipitate, enabling its isolation by simple filtration.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(4-Ethoxybenzoyl)-L-threonine.
Step-by-Step Protocol
Materials:
-
L-Threonine (1.19 g, 10.0 mmol)
-
Sodium Hydroxide (0.88 g, 22.0 mmol)
-
4-Ethoxybenzoyl chloride (1.85 g, 10.0 mmol)
-
Dichloromethane (DCM), 25 mL
-
Deionized Water, 50 mL
-
Concentrated Hydrochloric Acid (~2 mL)
-
Ethanol and Water for recrystallization
Procedure:
-
Preparation of Threonine Solution: In a 250 mL beaker, dissolve L-Threonine (10.0 mmol) and sodium hydroxide (22.0 mmol) in 50 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Acyl Chloride Solution: In a separate flask, dissolve 4-ethoxybenzoyl chloride (10.0 mmol) in 25 mL of DCM.
-
Reaction: Transfer the aqueous threonine solution to a 250 mL round-bottom flask equipped with a magnetic stir bar. Begin vigorous stirring to create a vortex. Add the 4-ethoxybenzoyl chloride solution dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the mixture to stir vigorously for an additional 2-3 hours at 0-5 °C. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking a sample from the aqueous phase, acidifying it, extracting with ethyl acetate, and spotting on a silica plate.
-
Workup: Pour the reaction mixture into a separatory funnel. Separate the layers and discard the lower organic (DCM) layer.
-
Precipitation: Cool the collected aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate should form.
-
Isolation: Allow the slurry to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 10 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield a pure, crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C overnight. Determine the final yield and proceed with characterization.
Applications in Synthesis
This compound is not an end-product but a versatile intermediate. Its distinct functional groups can be addressed with high chemoselectivity.
Use in Peptide Synthesis
The primary application is in the synthesis of modified peptides. The N-acyl group provides steric bulk and alters the electronic properties of the N-terminus, which can prevent enzymatic degradation by exopeptidases. The free carboxylic acid is the reactive handle for peptide bond formation.
Protocol for Dipeptide Formation (Example): This protocol outlines the coupling of the title compound with a C-terminally protected amino acid, such as L-Alanine methyl ester, using a standard carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), which acts as a racemization suppressant[6][7].
-
Activation: Dissolve this compound (1.0 mmol), HOBt (1.1 mmol), and L-Alanine methyl ester hydrochloride (1.0 mmol) in anhydrous DMF (10 mL). Cool the mixture to 0 °C. Add a base such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 mmol) to neutralize the hydrochloride salt.
-
Coupling: Add EDC·HCl (1.1 mmol) to the solution in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography on silica gel.
Elaboration of the Hydroxyl Group
The secondary alcohol at the C3 position offers another site for modification. It can be:
-
Acylated: To introduce another functional group or a reporter tag.
-
Oxidized: To form the corresponding β-keto acid derivative, a valuable precursor for various heterocyclic compounds.
-
Glycosylated: To create glycopeptide mimetics.
The chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, which protect the amino group via protonation, leaving the hydroxyl group available for reaction[8].
Logical Flow of Application
Caption: Potential synthetic transformations of the title chiral building block.
Conclusion
This compound stands out as a robust and versatile chiral building block. The synthetic protocol detailed herein is scalable and utilizes common laboratory reagents, making the synthon readily accessible. Its well-defined stereochemistry and orthogonal functional groups provide a reliable platform for the rational design and synthesis of complex peptides, natural product analogues, and other enantiomerically pure molecules. Researchers are encouraged to use these notes as a foundational guide for incorporating this valuable intermediate into their synthetic strategies.
References
- EP3110791B1 - Process for preparing 2,4-diamino-3-hydroxybutyric acid derivatives.
-
L-Threonine | C4H9NO3. PubChem, National Institutes of Health. [Link]
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The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. [Link]
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Nucleoside N-acylation with active derivatives of amino acids. Semantic Scholar. [Link]
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Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses Procedure. [Link]
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N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
- CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
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Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. ResearchGate. [Link]
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N-Acylation in combinatorial chemistry. ARKAT USA. [Link]
-
L-Threonine at BMRB. Biological Magnetic Resonance Bank. [Link]
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Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central, National Institutes of Health. [Link]
-
Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. ACS Publications. [Link]
-
Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1. MDPI. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of Massachusetts Chan Medical School. [Link]
-
4-Hydroxy-L-threonine | C4H9NO4. PubChem, National Institutes of Health. [Link]
-
Green Synthesis, Characterization, and Properties of Acyl Lysine, Serine, Threonine, and Methionine Derived from Three Types of Natural Oils. ResearchGate. [Link]
-
N-acetyl-L-threonine | C6H11NO4. PubChem, National Institutes of Health. [Link]
-
3-Hydroxybutyric Acid | C4H8O3. PubChem, National Institutes of Health. [Link]
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Application Note: A Comprehensive Workflow for the Metabolic Investigation of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Metabolic Fate of a Novel Compound
In the landscape of metabolic research and drug discovery, the comprehensive characterization of novel chemical entities is paramount. This document outlines a detailed strategic workflow for the metabolic investigation of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid, a compound of interest due to its structural relationship to endogenous metabolites and pharmacologically active moieties. While specific biological activities of this compound are yet to be fully elucidated, its core structure, featuring an N-acylated amino acid, suggests potential interactions with metabolic pathways.
This application note provides a robust framework for researchers to systematically explore the absorption, distribution, metabolism, and excretion (ADME) properties of this and similar molecules. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is essential for designing relevant biological assays and analytical methods.
| Property | Value | Source |
| CAS Number | 436811-17-5 | Echemi |
| Molecular Formula | C13H17NO5 | Echemi |
| Molecular Weight | 267.28 g/mol | Echemi |
Hypothesized Metabolic Pathways
Based on the chemical structure of this compound, several metabolic transformations can be postulated. These hypotheses will guide the experimental design for metabolite identification. The metabolism of xenobiotics typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation)[1][2][3].
Phase I Metabolism:
-
Amide Bond Hydrolysis: The amide linkage is a potential site for enzymatic cleavage by amidases, which would yield 4-ethoxybenzoic acid and 2-amino-3-hydroxy-butyric acid (threonine or its isomers)[4].
-
O-Dealkylation: The ethoxy group on the benzoyl moiety may undergo O-dealkylation by cytochrome P450 (CYP) enzymes, resulting in a phenolic metabolite (2-(4-Hydroxy-benzoylamino)-3-hydroxy-butyric acid)[5][6].
-
Hydroxylation: The aromatic ring is susceptible to hydroxylation by CYP enzymes at various positions[5][6].
-
Oxidation of the Hydroxyl Group: The secondary alcohol on the butyric acid chain could be oxidized to a ketone.
Phase II Metabolism:
-
Glucuronidation: The hydroxyl groups (both the aliphatic one and any formed phenolic metabolites) and the carboxylic acid group are potential sites for conjugation with glucuronic acid.
-
Sulfation: Phenolic metabolites formed during Phase I can undergo sulfation.
The following diagram illustrates these potential metabolic routes:
Caption: Integrated workflow for metabolic investigation.
Detailed Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol determines the rate at which the test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Positive control compound (e.g., a compound with known metabolic stability)
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 1%).
-
Incubation: In a 96-well plate, combine phosphate buffer, the NADPH regenerating system, and the test compound or positive control. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the thawed liver microsomes. The final protein concentration should be optimized (typically 0.5-1 mg/mL).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.
Protocol 2: Cell-Based Assay for Cellular Respiration
This protocol assesses the effect of the test compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Human cell line (e.g., HepG2 hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Extracellular flux analyzer and assay kit (e.g., Seahorse XF)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with the assay medium and treat the cells with various concentrations of the test compound. Incubate for the desired duration.
-
Assay Setup: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge. Calibrate the instrument.
-
Data Acquisition: Place the cell culture plate in the extracellular flux analyzer and initiate the assay. The instrument will measure the OCR at baseline and after the sequential injection of the stress test compounds.
-
Data Analysis: Normalize the OCR data to cell number. Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Untargeted Metabolomics of Cell Lysates
This protocol aims to provide a comprehensive profile of metabolic changes in cells treated with the test compound.
Materials:
-
Cultured cells treated with the test compound and vehicle control
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80:20 methanol:water)
-
High-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS)
Procedure:
-
Sample Collection: After treatment, rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Metabolite Extraction: Add ice-cold extraction solvent to the cells. Scrape the cells and collect the lysate.
-
Protein Precipitation: Centrifuge the lysates at high speed to pellet the protein and cellular debris.
-
Sample Preparation for LC-HRMS: Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-HRMS analysis.
-
LC-HRMS Analysis: Analyze the samples using an LC-HRMS system. A typical setup would involve a reversed-phase or HILIC column for separation, followed by detection on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Processing: Process the raw data using specialized software to perform peak picking, alignment, and feature detection.
-
Statistical Analysis: Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify features that are significantly different between the treated and control groups.
-
Metabolite Identification: Tentatively identify the significant features by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN). Confirm the identity using authentic standards where possible.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Example Data from a Metabolic Stability Assay
| Time (min) | % Parent Compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.1 ± 4.5 |
| 30 | 35.8 ± 2.9 |
| 60 | 10.5 ± 1.8 |
From this data, the half-life and intrinsic clearance can be calculated to predict the in vivo metabolic fate of the compound.
Conclusion
The systematic approach outlined in this application note provides a comprehensive framework for the metabolic investigation of this compound. By integrating in vitro metabolism studies, cell-based functional assays, and advanced metabolomics techniques, researchers can gain a deep understanding of the compound's metabolic stability, its biotransformation pathways, and its impact on cellular metabolism. This knowledge is crucial for advancing the development of novel therapeutic agents and for understanding the biological roles of new chemical entities.
References
-
Josephy, P. D., Guengerich, F. P., & Miners, J. O. (2005). “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out?. Drug Metabolism Reviews, 37(4), 575-580. [Link]
-
Gao, C., Chen, Y., Liu, Y., Zhang, Y., & Liu, Z. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. European Journal of Medicinal Chemistry, 265, 116089. [Link]
-
Gu, Y., Liu, Y., & Liu, Z. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition, 38(11), 1957-1965. [Link]
-
Longdom Publishing. (n.d.). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Retrieved from [Link]
-
INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS. Retrieved from [Link]
-
Rodda, L. N., Clark, R. L., & Rodda, B. E. (2021). The metabolism of xenobiotics. In Harper's Illustrated Biochemistry (31st ed.). McGraw-Hill. [Link]
-
PharmaTutor. (2009). Phases of Metabolism. Retrieved from [Link]
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- 4. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
Application Notes and Protocols for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid: A Novel Chemical Probe for Modulating Cellular Metabolism and Signaling
Introduction: Unveiling a Potential Modulator of Key Cellular Pathways
In the dynamic landscape of chemical biology and drug discovery, the development of precise molecular tools to dissect and manipulate cellular processes is paramount. We introduce 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid , a novel synthetic compound with significant potential as a chemical probe. This molecule integrates two key pharmacophores: a 3-hydroxy-butyric acid scaffold, a known endogenous signaling molecule and metabolite, and a 4-ethoxy-benzoylamino moiety, a group often utilized in medicinal chemistry to enhance target engagement and pharmacokinetic properties.
The core hypothesis underpinning the utility of this compound is its ability to act as a modulator of pathways regulated by the ketone body 3-hydroxybutyrate (3-HB) . 3-HB is not merely an energy substrate but also a crucial signaling molecule that interacts with specific cell surface receptors and influences inflammatory responses and gene expression.[1][2] The addition of the 4-ethoxy-benzoylamino group is anticipated to confer enhanced potency, selectivity, and cell permeability compared to the endogenous ligand.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the utility of this compound as a chemical probe. We will delve into its hypothesized mechanism of action, provide detailed protocols for its application in cell-based assays, and offer a framework for characterizing its biological effects.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a chemical probe is essential for its effective application.
| Property | Value | Source |
| CAS Number | 436811-17-5 | [3] |
| Molecular Formula | C13H17NO5 | [3] |
| Molecular Weight | 267.28 g/mol | [3] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO and Ethanol | Inferred |
Hypothesized Mechanism of Action: A Dual-Pronged Approach
We postulate that this compound exerts its biological effects through a dual mechanism, primarily targeting pathways regulated by 3-hydroxybutyrate.
-
G-Protein Coupled Receptor (GPCR) Agonism: The 3-hydroxy-butyric acid core is expected to facilitate binding to and activation of the hydroxycarboxylic acid receptor 2 (HCAR2) , also known as GPR109A, and potentially the free fatty acid receptor 3 (FFAR3) .[1] Activation of these receptors is known to initiate downstream signaling cascades that can, for example, suppress inflammation.[1]
-
Modulation of Intracellular Signaling: The 4-ethoxy-benzoylamino group may enhance the compound's ability to penetrate the cell membrane and interact with intracellular targets. While the precise intracellular targets are yet to be elucidated, derivatives of benzoylamino compounds have been shown to inhibit enzymes such as DNA topoisomerase II.[4]
The following diagram illustrates the proposed signaling pathway initiated by the interaction of our probe with HCAR2.
Caption: Proposed HCAR2 signaling pathway modulated by the chemical probe.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to enable researchers to investigate the biological activity of this compound.
Protocol 1: Preparation of Stock Solutions
A crucial first step is the proper preparation of stock solutions to ensure accurate and reproducible experimental results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh a precise amount of the compound using an analytical balance.
-
Dissolution: Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortexing and Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell-Based Assay for HCAR2 Activation
This protocol describes a method to assess the agonistic activity of the compound on the HCAR2 receptor using a reporter gene assay.
Cell Line:
-
HEK293 cells stably expressing human HCAR2 and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Forskolin (an adenylyl cyclase activator)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HCAR2-expressing HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a known HCAR2 agonist (positive control, e.g., 3-hydroxybutyrate) in serum-free medium.
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the diluted compounds to the respective wells.
-
To a subset of wells, add forskolin (e.g., 10 µM) to stimulate cAMP production.
-
To another subset of wells, add the test compound along with forskolin to measure the inhibition of forskolin-induced cAMP production.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 value for the test compound.
-
The following diagram outlines the experimental workflow for the HCAR2 activation assay.
Caption: Workflow for the HCAR2 reporter gene assay.
Protocol 3: Assessing Anti-inflammatory Activity
This protocol utilizes lipopolysaccharide (LPS)-stimulated macrophages to evaluate the anti-inflammatory potential of the chemical probe.
Cell Line:
-
RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or BMDMs in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a vehicle-treated, unstimulated control and an LPS-only control.
-
Supernatant Collection: Collect the cell culture supernatants for cytokine and NO analysis.
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Normalize the cytokine and NO levels to the LPS-only control.
-
Determine the IC50 value for the inhibition of each inflammatory mediator.
-
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the experimental outcomes, it is crucial to incorporate self-validating systems within the protocols.
-
Positive and Negative Controls: Always include appropriate positive (e.g., known HCAR2 agonist) and negative (vehicle) controls in every experiment.
-
Orthogonal Assays: Validate key findings using multiple, independent assays. For example, if the probe inhibits TNF-α secretion, confirm this at the mRNA level using qRT-PCR.
-
Counter-screens: To assess selectivity, test the compound against other related GPCRs or in cell lines that do not express the target receptor.
-
Toxicity Assays: Concurrently perform cell viability assays (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 2: Example Data Summary for Anti-inflammatory Activity
| Compound | IC50 TNF-α (µM) | IC50 IL-6 (µM) | IC50 NO (µM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Dexamethasone) | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This compound represents a promising new chemical probe for the investigation of cellular pathways regulated by 3-hydroxybutyrate. Its unique chemical structure suggests the potential for enhanced potency and selectivity. The protocols outlined in these application notes provide a robust framework for researchers to characterize the biological activity of this compound and to explore its therapeutic potential in inflammatory and metabolic diseases.
Future studies should focus on:
-
Target Deconvolution: Identifying the specific intracellular binding partners of the compound.
-
In Vivo Efficacy: Evaluating the compound's activity in animal models of inflammation and metabolic disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
By employing the methodologies described herein, the scientific community can unlock the full potential of this compound as a valuable tool for advancing our understanding of cellular signaling and for the development of novel therapeutics.
References
-
R-3-Hydroxybutyrate: A Signaling Molecule in the Regulation of Metabolism. International Journal of Molecular Sciences. [Link]
-
Synthesis and biological evaluation of novel benzoylamino derivatives as potential DNA topoisomerase II inhibitors. European Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary for CID 441, 3-Hydroxybutyric acid. National Center for Biotechnology Information. [Link]
-
The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Nature Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Welcome to the technical support center for the synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-acylation of a suitable 3-hydroxy-butyric acid precursor, such as DL-Threonine, with an activated 4-ethoxybenzoic acid derivative. The second step is the hydrolysis of the ester intermediate to yield the final carboxylic acid product.
Caption: General synthetic workflow for this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
FAQ 1: Low Yield in the N-Acylation Step
Question: I am experiencing a low yield during the N-acylation of DL-Threonine with 4-ethoxybenzoyl chloride. What are the potential causes and how can I improve the yield?
Answer: A low yield in the N-acylation step can be attributed to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. The key is to ensure efficient activation of the carboxylic acid and to control the reaction environment to favor amide bond formation.
Causality and Solutions:
-
Inadequate pH Control: The Schotten-Baumann reaction conditions, typically used for this type of acylation, require a basic environment to neutralize the HCl byproduct. However, a pH that is too high can lead to the hydrolysis of the acyl chloride. Maintaining the pH in the range of 8-10 is crucial.
-
Choice of Acylating Agent: While 4-ethoxybenzoyl chloride is a common choice, its reactivity can sometimes be difficult to control. An alternative is to use 4-ethoxybenzoic acid with a coupling agent. This two-step process (activation and then reaction with the amine) often provides higher yields and fewer side products.[1][]
-
Reaction Temperature: The reaction is typically exothermic. Running the reaction at a low temperature (0-5 °C) can help to control the reaction rate and minimize side reactions.
Optimized Protocol for N-Acylation (using a coupling agent):
-
Activation of 4-Ethoxybenzoic Acid:
-
Dissolve 1.0 equivalent of 4-ethoxybenzoic acid in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Add 1.1 equivalents of a coupling agent (see table below) and 1.1 equivalents of an activating agent (e.g., HOBt or HATU).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Reaction with DL-Threonine:
-
In a separate flask, dissolve 1.2 equivalents of DL-Threonine in a mixture of water and a suitable organic solvent (e.g., 1,4-Dioxane).
-
Add a base (e.g., Sodium Bicarbonate or Triethylamine) to adjust the pH to ~9.
-
Cool the threonine solution to 0 °C.
-
Slowly add the activated 4-ethoxybenzoic acid solution to the threonine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Isolation:
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
| Coupling Agent | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | Inexpensive, effective | Produces insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproduct, easy to remove during aqueous work-up. | More expensive than DCC. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High coupling efficiency, low racemization. | Expensive. |
FAQ 2: O-Acylation as a Side Reaction
Question: I have identified a significant amount of a side product which I believe to be the O-acylated threonine derivative. How can I prevent this side reaction?
Answer: O-acylation is a common side reaction when working with hydroxy amino acids like threonine. The hydroxyl group on the side chain can compete with the amino group in reacting with the acylating agent. The key to preventing this is to exploit the different nucleophilicity of the amine and hydroxyl groups or to use protecting groups.
Causality and Solutions:
-
Chemoselective Acylation: The amino group is generally more nucleophilic than the hydroxyl group, especially at a slightly basic pH. By carefully controlling the reaction conditions (low temperature, controlled addition of the acylating agent), you can favor N-acylation.
-
Protecting Groups: The most reliable way to prevent O-acylation is to protect the hydroxyl group before the N-acylation step. A common protecting group for hydroxyls is the tert-butyldimethylsilyl (TBDMS) group, which is stable under the acylation conditions and can be easily removed later. However, this adds extra steps to the synthesis.[3][4]
-
Acidic Conditions: In some cases, performing the acylation under acidic conditions can favor O-acylation.[5] Therefore, maintaining a basic pH is crucial for selective N-acylation.
Caption: Competing N- and O-acylation pathways.
Protocol for Minimizing O-Acylation:
-
Maintain a pH of 8-9: Use a pH meter to monitor and adjust the pH of the threonine solution with a base like sodium bicarbonate.
-
Low Temperature: Perform the addition of the acylating agent at 0 °C to reduce the rate of the reaction and improve selectivity.
-
Slow Addition: Add the acylating agent dropwise over a period of 1-2 hours to maintain a low concentration of the acylating agent in the reaction mixture.
-
Use a Less Reactive Acylating Agent: Consider using 4-ethoxybenzoic anhydride instead of the acyl chloride, as it is generally less reactive and can offer better selectivity.
FAQ 3: Incomplete Ester Hydrolysis
Question: After the hydrolysis step, I still have a significant amount of the starting ester in my product mixture. How can I ensure complete hydrolysis?
Answer: Incomplete hydrolysis (saponification) of the ethyl ester can be due to insufficient base, short reaction time, or low temperature. The amide bond is generally stable to basic hydrolysis conditions, but prolonged exposure to strong base at high temperatures can lead to its cleavage.
Causality and Solutions:
-
Stoichiometry of the Base: At least one equivalent of base (e.g., NaOH or LiOH) is required to hydrolyze the ester. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature: Saponification can be slow at room temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine when the reaction is complete.
Optimized Protocol for Hydrolysis:
-
Reaction Setup:
-
Dissolve the crude ethyl ester intermediate in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add 1.2 equivalents of sodium hydroxide, dissolved in a small amount of water.
-
-
Reaction Conditions:
-
Stir the mixture at room temperature or gently heat to 40 °C.
-
Monitor the progress of the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
FAQ 4: Challenges in Product Purification
Question: My final product is difficult to purify. What are the best methods for obtaining a pure sample of this compound?
Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or byproducts from the coupling reagents. The amphiphilic nature of the product (having both polar and non-polar regions) can also make purification tricky.
Solutions:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common choices include:
-
Ethanol/water
-
Acetone/hexane
-
Ethyl acetate/heptane
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often required. A typical solvent system would be a gradient of methanol in dichloromethane.
General Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Slowly add a solvent in which the product is insoluble (e.g., water or hexane) until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
References
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available at: [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Available at: [Link]
- Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
- Google Patents. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
- Google Patents. EP3110791B1 - Process for preparing 2,4-diamino-3-hydroxybutyric acid derivatives.
- Google Patents. CN105132488A - Preparation method of -4-cyano-3-hydroxy ethyl butyrate.
- Kristensen, T. E. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (R)-3-hydroxybutyric acid from methane by in vivo depolymerization of polyhydroxybutyrate in Methylocystis parvus OBBP. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 4-ethoxybenzoate. Available at: [Link]
-
National Center for Biotechnology Information. Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
-
ScienceDirect. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available at: [Link]
-
Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
ResearchGate. Enhanced production of 3-hydroxybutyric acid (3-HB) by in vivo depolymerization of polyhydroxybutyric acid in 3-HB dehydrogenase mutants of Methylobaterium sp. ZP24. Available at: [Link]
- Google Patents. WO2014009435A1 - Method for the preparation of 2,4-dihydroxybutyrate.
- Google Patents. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
-
Master Organic Chemistry. Introduction to Peptide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. Direct amidation of unprotected amino acids using B(OCH2CF3)3. Available at: [Link]
-
National Center for Biotechnology Information. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Available at: [Link]
-
The Good Scents Company. ethyl 4-ethoxybenzoate. Available at: [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Available at: [Link]
-
National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis. Available at: [Link]
Sources
Technical Support Center: Purification of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Welcome to the technical support center for the purification of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, providing in-depth, experience-based solutions and protocols. Our approach is grounded in fundamental chemical principles to help you not only solve immediate issues but also to build a robust understanding for future purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the purification of this compound.
Question 1: My purified product is an oil or a sticky solid and won't crystallize. What should I do?
This is a common issue, often caused by residual solvents, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the compound itself.
-
Expert Insight: The presence of both a hydroxyl and a carboxylic acid group, along with the flexible ethoxybenzoyl moiety, can lead to strong intermolecular hydrogen bonding with residual solvents like water or ethyl acetate, preventing crystallization. Also, the presence of diastereomers can significantly hinder crystallization.
-
Troubleshooting Steps:
-
Ensure complete removal of reaction solvents: Co-evaporate your crude product with a solvent that forms a low-boiling azeotrope with water, such as toluene. Then, dry the material under high vacuum for an extended period.
-
Attempt trituration: This involves stirring the oil or sticky solid with a solvent in which your product is sparingly soluble but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This can often induce crystallization or wash away impurities, leaving a solid product.
-
Solvent screening for recrystallization: If trituration fails, a systematic approach to finding a suitable recrystallization solvent is necessary. The ideal solvent will dissolve your compound when hot but not at room temperature. A table of suggested solvents and mixtures is provided below.
-
| Solvent/Solvent System | Rationale |
| Ethyl acetate/Hexanes | A good starting point for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed, then cool slowly. |
| Methanol/Water | The compound should be soluble in methanol. Add water dropwise to the hot methanolic solution until it becomes cloudy, then allow it to cool. |
| Isopropanol | A single solvent system that can sometimes be effective. |
| Dichloromethane/Hexanes | For less polar impurities, dissolving in a minimum of dichloromethane and adding hexanes can precipitate the more polar product. |
-
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If using a solvent system, add the anti-solvent dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 2: My product purity is low after recrystallization. How can I improve it?
Low purity after recrystallization suggests that the chosen solvent system is not effectively separating the product from impurities.
-
Expert Insight: The impurities could be unreacted starting materials (4-ethoxybenzoic acid or 2-amino-3-hydroxybutyric acid), byproducts, or diastereomers of the desired product. The polarity of these impurities will dictate the best purification strategy.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product purity.
-
Strategies for Improvement:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. For this compound, a silica gel column is appropriate.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Due to the carboxylic acid, peak tailing may occur. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape.[1]
-
-
Acid-Base Extraction: If you have unreacted 4-ethoxybenzoic acid, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove it. Be sure to re-acidify the organic layer to protonate your product before proceeding.
-
Diastereomer Separation: If diastereomers are the primary impurity, recrystallization may be challenging. Chiral chromatography is often the most effective solution for separating stereoisomers.[2] Alternatively, forming diastereomeric salts with a chiral amine or base can sometimes allow for selective crystallization.[3]
-
Question 3: I am concerned about the chiral purity of my final product. How can I assess and improve it?
Your product has two chiral centers, meaning it can exist as four stereoisomers. Controlling and verifying the stereochemical outcome is crucial.
-
Expert Insight: The synthetic route will determine the initial diastereomeric ratio. Purification methods can then be used to isolate the desired stereoisomer.
-
Assessment of Chiral Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric excess. A variety of chiral stationary phases (CSPs) are available, and screening is often necessary to find the optimal column and mobile phase for your compound.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to your NMR sample can induce separate signals for different stereoisomers, allowing for quantification.
-
-
Improving Chiral Purity:
-
Preferential Crystallization: If your compound forms a conglomerate, it may be possible to selectively crystallize one diastereomer.[3][5] This often requires careful control of temperature and supersaturation.
-
Preparative Chiral Chromatography: If analytical chiral HPLC shows good separation, scaling up to a preparative column can be used to isolate larger quantities of the desired stereoisomer.
-
Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Caption: Workflow for silica gel column chromatography.
References
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
- Google Patents. (2014). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
- Google Patents. (2019). WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
-
DergiPark. (n.d.). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhanced production of 3-hydroxybutyric acid (3-HB) by in vivo depolymerization of polyhydroxybutyric acid in 3-HB dehydrogenase mutants of Methylobaterium sp. ZP24. Retrieved from [Link]
- Google Patents. (2016). EP3110791B1 - Process for preparing 2,4-diamino-3-hydroxybutyric acid derivatives.
- Google Patents. (2011). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Benzoylamino-3-hydroxybutyric Acid, Historically First “Anomalous Racemate”: Reinvestigation. Retrieved from [Link]
-
National Institutes of Health. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatographic analysis of 3-hydroxybutyric acid. Retrieved from [Link]
-
ResearchGate. (2022). Production of (R)-3-hydroxybutyric acid from methane by in vivo depolymerization of polyhydroxybutyrate in Methylocystis parvus OBBP. Retrieved from [Link]
-
PubMed. (n.d.). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2023). Tailoring the Nucleation and Crystallization Rate of Polyhydroxybutyrate by Copolymerization. Retrieved from [Link]
-
National Institutes of Health. (2017). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Retrieved from [Link]
-
KNAUER. (n.d.). Analysis of Poly [(R)-3-hydroxybutyric acid] in chloroform using GPC and universal calibration. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Welcome to the technical support guide for the synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. This molecule, an amide derivative of L-Threonine, presents unique challenges due to the multiple reactive functional groups in the threonine backbone. This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis.
Q1: My overall yield is significantly lower than expected. What are the primary factors to investigate?
Low yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
-
Sub-optimal pH Control: The reaction's pH is the most critical parameter. The amino group of threonine must be deprotonated to be nucleophilic, which requires a basic environment. However, excessively high pH can accelerate the hydrolysis of your acylating agent (4-ethoxybenzoyl chloride) and may lead to racemization.
-
Competing Side Reactions: The secondary hydroxyl group on the threonine backbone is also nucleophilic and can compete with the amine to react with the acylating agent, leading to O-acylation and di-acylation byproducts.
-
Incomplete Reaction: The reaction may have stalled due to the protonation of the unreacted amine by the HCl generated during the reaction, effectively stopping the reaction. This is particularly common if the base is insufficient or poorly mixed.
-
Workup and Purification Losses: The product has both acidic (carboxylic acid) and basic (amide) functionalities, as well as a polar hydroxyl group. This amphipathic nature can lead to losses during extraction if the pH of the aqueous phases is not carefully controlled.
A logical workflow for troubleshooting low yield is essential.
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing a major impurity with a mass corresponding to the di-acylated product. How can I prevent this?
This indicates that both the amine and the hydroxyl group of threonine have reacted with 4-ethoxybenzoyl chloride. This side reaction, O-acylation, is a classic challenge when working with unprotected hydroxy amino acids.[1]
Causality: The hydroxyl group, while a weaker nucleophile than the deprotonated amine, can still react, especially under forcing conditions (high temperature, high concentration of acyl chloride).
Solutions:
-
Kinetic Control (Temperature): Perform the reaction at a lower temperature (e.g., 0-5 °C). This slows down the rate of O-acylation more significantly than the desired N-acylation, thus favoring the formation of the desired product.
-
pH Optimization: Maintain the pH in the range of 8.5-9.5. In this range, a sufficient fraction of the amino group is deprotonated and highly nucleophilic, while the hydroxyl group remains largely protonated and less reactive.
-
Protecting Groups: The most robust solution is to protect the hydroxyl group before the amide coupling reaction. This chemically prevents O-acylation. For a detailed discussion, see FAQ #2 .
Q3: The reaction starts but seems to stop before all the threonine is consumed, even with excess acyl chloride. What's happening?
This phenomenon, known as reaction stalling, is typically caused by the in-situ generation of hydrochloric acid (HCl) as a byproduct of the acylation.
Mechanism of Stalling: Each mole of amide formed produces one mole of HCl. If the base in the reaction mixture is insufficient, added too slowly, or if the mixing is inadequate, the local pH will drop. This drop protonates the amino group of the remaining threonine (-NH₂ -> -NH₃⁺). The resulting ammonium salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.
Solutions:
-
Choice and Amount of Base: Use at least two equivalents of a suitable base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine). One equivalent neutralizes the generated HCl, and the other maintains the basicity required to deprotonate the starting amine.
-
Vigorous Stirring: In a biphasic system (e.g., dichloromethane/water), vigorous stirring is essential to ensure the base in the aqueous phase can efficiently neutralize the acid as it is formed in the organic phase.
-
Slow Addition: Add the 4-ethoxybenzoyl chloride solution slowly to the threonine solution. This prevents a rapid, localized buildup of HCl that can overwhelm the buffering capacity of the base.
Frequently Asked Questions (FAQs)
This section covers broader topics related to strategic choices in your experimental design.
Q1: What is the recommended synthetic strategy for this molecule?
The most direct approach is the acylation of L-Threonine with 4-ethoxybenzoyl chloride under Schotten-Baumann conditions.[2][3] This method is cost-effective and relatively straightforward.
Sources
Technical Support Center: Troubleshooting Solubility of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Welcome to the technical support guide for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles effectively.
Understanding the Molecule: Key to Solubility Challenges
This compound (CAS No: 436811-17-5, Formula: C13H17NO5) presents a unique set of solubility challenges due to its molecular structure.[1] It possesses both a hydrophobic benzoyl group and hydrophilic carboxylic acid and hydroxyl groups. This amphipathic nature can lead to poor solubility in both purely aqueous and highly non-polar organic solvents. The key to successful solubilization lies in understanding and manipulating the molecule's ionization state and the polarity of the solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in standard aqueous buffers (e.g., PBS pH 7.4)?
A1: The limited aqueous solubility of this compound, particularly at neutral pH, is expected. The primary reason is the presence of the carboxylic acid group. At a neutral pH of 7.4, the carboxylic acid group is only partially deprotonated and therefore partially charged. The uncharged, protonated form of the molecule is less water-soluble.[2] For carboxylic acids, increasing the pH of the solution leads to a higher degree of deprotonation, resulting in a charged carboxylate ion that is more readily dissolved in aqueous solutions.[2][3]
Q2: I've tried dissolving the compound in pure DMSO and it's still not fully soluble. What's happening?
A2: While Dimethyl Sulfoxide (DMSO) is a powerful and versatile solvent, it may not be the optimal choice for this particular molecule when used alone. The 3-hydroxy-butyric acid portion of the molecule introduces polarity and the capacity for hydrogen bonding, which may not be perfectly matched by DMSO alone. A combination of solvents, known as cosolvency, is often more effective.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to first establish the thermal stability of this compound to avoid degradation. It is recommended to perform a preliminary thermal stability test, such as Differential Scanning Calorimetry (DSC), if this data is not already available. Without this information, prolonged or excessive heating is not advised.
Q4: What is the best starting point for solubilizing this compound for in vitro assays?
A4: A multi-step approach is recommended, starting with a concentrated stock solution in an organic solvent and then diluting it into your aqueous assay buffer. This is a common and effective strategy for poorly water-soluble compounds.[4]
Troubleshooting Workflow
This workflow provides a systematic approach to overcoming solubility issues with this compound.
Caption: Troubleshooting workflow for solubilizing this compound.
Detailed Experimental Protocols
Protocol 1: pH Adjustment for Improved Aqueous Solubility
This protocol is based on the principle that the solubility of carboxylic acids increases with pH.[3][5]
Materials:
-
This compound
-
Deionized water
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of the compound.
-
Add a small amount of deionized water to create a slurry.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
-
Adjust the final volume with deionized water to achieve the desired concentration.
-
It is crucial to check for any precipitation after allowing the solution to stand for a period of time.
Protocol 2: Cosolvency for Stock Solution Preparation
This method utilizes a water-miscible organic solvent to first dissolve the compound, which is then diluted into an aqueous buffer.[6][7] This is a widely used technique for enhancing the solubility of poorly soluble drugs.[8][9]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of the compound into a suitable vial.
-
Add a minimal amount of DMSO or ethanol to the vial.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary, but only if the thermal stability of the compound is known.
-
Once a clear stock solution is obtained, it can be serially diluted into the aqueous buffer for your experiments.
-
Critical Step: When diluting, add the stock solution to the buffer in a dropwise manner while vortexing to minimize the risk of precipitation.
Data Presentation: Solubility Profile
The following table summarizes the expected solubility of this compound in various solvents. These are general guidelines, and empirical testing is always recommended.
| Solvent System | Expected Solubility | Rationale |
| Water (pH < 6) | Poor | The carboxylic acid is protonated and uncharged, reducing water solubility.[10] |
| Aqueous Buffer (pH 7.4) | Low to Moderate | Partial deprotonation of the carboxylic acid improves solubility slightly. |
| Aqueous Buffer (pH > 8) | Good | The carboxylic acid is deprotonated to its more soluble carboxylate form.[5] |
| DMSO, Ethanol | Good | These polar aprotic and protic solvents can effectively solvate the molecule. |
| Co-solvent (e.g., 10% DMSO in PBS) | Moderate to Good | The organic cosolvent helps to keep the compound in solution upon dilution in the aqueous buffer.[11][12] |
Mechanism of Action: The Role of pH and Cosolvents
The solubility of this compound is governed by the interplay of its functional groups and the solvent environment.
Caption: The influence of pH and cosolvents on the solubility of the target compound.
References
-
PubChem. (n.d.). 3-Hydroxybutanoic acid, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-hydroxybutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Wikipedia. (n.d.). Folate. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
Preprints.org. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
PubMed. (n.d.). Comonomer unit composition and thermal properties of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)s biosynthesized by Ralstonia eutropha. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
PubChem. (n.d.). 4-t-Butoxy-3-hydroxy-butyric acid, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
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- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. scispace.com [scispace.com]
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- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
Technical Support Center: 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Introduction
Welcome to the technical support guide for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule and to offer practical troubleshooting for common experimental challenges. As a structurally related analogue of N-acyl amino acids, understanding its stability and metabolic fate is crucial for accurate preclinical and clinical assessment. This guide synthesizes fundamental chemical principles with established methodologies in drug metabolism and analytical chemistry to provide a robust framework for your investigations.
Section 1: Predicted Degradation Pathways
Based on its chemical structure, this compound possesses several functional groups susceptible to chemical and enzymatic degradation. The primary points of metabolic or chemical attack are the amide bond, the ethoxy group, and the secondary alcohol.
Chemical Degradation (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] The following pathways are predicted under common stress conditions:
-
Hydrolysis (Acidic/Basic): The amide bond is the most probable site for hydrolysis. This reaction would yield two primary degradants: 4-ethoxybenzoic acid and 2-amino-3-hydroxybutyric acid (L-Threonine derivative). This is a well-established degradation pathway for N-acyl amino acids.[2][3]
-
Oxidation: The secondary alcohol at the C3 position of the butyric acid chain is susceptible to oxidation, which would form a ketone derivative: 2-(4-Ethoxy-benzoylamino)-3-oxo-butyric acid. Additionally, harsh oxidative conditions could potentially affect the electron-rich benzene ring.
-
Photolytic Degradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to ring opening or other complex rearrangements, although this is often less predictable without experimental data.
-
Thermal Degradation: While generally stable, high temperatures can accelerate hydrolysis and oxidation reactions.[1]
Caption: Predicted chemical degradation pathways under forced stress conditions.
Enzymatic Degradation (Metabolism)
In biological systems, N-acylated amino acids are subject to enzymatic hydrolysis.[2] The metabolic fate of this compound is likely to follow similar pathways.
-
Phase I Metabolism:
-
Amide Hydrolysis: This is the most anticipated metabolic pathway. Enzymes such as Fatty Acid Amide Hydrolase (FAAH) or other amidases can catalyze the cleavage of the amide bond to release 4-ethoxybenzoic acid and 2-amino-3-hydroxybutyric acid.[4][5]
-
O-Dealkylation: The ethoxy group can be metabolized by Cytochrome P450 (CYP) enzymes, leading to the formation of an unstable intermediate that releases acetaldehyde and the corresponding phenol derivative: 2-(4-Hydroxy-benzoylamino)-3-hydroxy-butyric acid. This is a very common metabolic route for ethnoxy-containing aromatic compounds.
-
Oxidation: Similar to chemical oxidation, the secondary alcohol can be enzymatically oxidized to a ketone. 3-hydroxybutyrate itself is a key metabolite in fatty acid oxidation.[6]
-
-
Phase II Metabolism:
-
The primary metabolites, particularly the phenolic metabolite from O-dealkylation or the parent compound's carboxylic acid group, can undergo conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.
-
Caption: Predicted metabolic pathways for the topic compound in a biological system.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of the parent compound and its potential degradants.
FAQs
Q1: My parent compound peak area is decreasing in my stability study, but I don't see any corresponding degradant peaks. What could be the issue?
A: This is a common and challenging observation. Several factors could be at play:
-
Degradant Insolubility: The degradants, such as 4-ethoxybenzoic acid, may have significantly different solubility properties than the parent compound and could be precipitating out of your sample solvent.
-
Solution: Try re-dissolving the sample in a stronger solvent (e.g., higher percentage of organic solvent) or a solvent of different pH to see if the missing peaks appear. Always ensure your sample solvent is compatible with your mobile phase.
-
-
Lack of a Chromophore: If the amide bond is cleaved, the resulting 2-amino-3-hydroxybutyric acid lacks a strong UV chromophore and will be invisible to a standard UV detector.
-
High Polarity Degradants: The amino acid degradant is highly polar and may be eluting in the solvent front (void volume) on a standard C18 reversed-phase column.
-
Solution: Modify your HPLC method. Consider using an aqueous C18 column designed for polar analytes, HILIC (Hydrophilic Interaction Chromatography), or a polar-embedded column.[9]
-
Q2: I am observing significant peak tailing for my main compound. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: The carboxylic acid moiety on your compound can interact with residual, un-capped silanols on the silica-based stationary phase, especially if the mobile phase pH is not optimized.
-
Solution 1 (pH Adjustment): Lower the mobile phase pH to ~2.5-3.0 by adding an acid like formic acid or phosphoric acid. This will protonate the carboxylic acid, minimizing its interaction with silanols and improving peak shape.
-
Solution 2 (Column Choice): Use a high-purity, end-capped silica column or a column with a different chemistry, such as a polar-embedded phase, which provides alternative interaction sites and shields silanols.
-
Solution 3 (Check for Contamination): Column fouling from sample matrix components can also cause peak tailing. Use a guard column and ensure adequate sample cleanup.[9] If contamination is suspected, flush the column with a strong solvent.[10]
-
Q3: How can I definitively identify a peak as a metabolite or degradant?
A: Definitive identification requires structural elucidation, for which high-resolution mass spectrometry (HRMS) is the gold standard.[11]
-
Step 1 (Accurate Mass): Obtain the accurate mass of the unknown peak using an HRMS instrument (e.g., Q-TOF or Orbitrap). This allows you to predict the elemental composition. Compare this predicted formula to the potential structures from your predicted degradation pathways.
-
Step 2 (Fragmentation): Perform MS/MS (or MSn) analysis on the unknown peak. The fragmentation pattern provides structural information. For example, cleavage of the amide bond is a very common fragmentation pathway that you can look for. Compare the fragmentation pattern of the unknown to that of the parent compound to identify shared structural motifs.
-
Step 3 (Reference Standards): The ultimate confirmation is to synthesize the suspected degradant/metabolite and compare its retention time and mass spectrum to the unknown peak under identical chromatographic conditions.[11]
Q4: My quantitative results from in vitro metabolism assays are inconsistent. What should I check?
A: In vitro assays require careful control to ensure reproducibility.
-
Enzyme Activity: Ensure the microsomal or hepatocyte batches are of good quality and that their metabolic activity is verified with a known positive control substrate.
-
Quenching: The process of stopping the reaction is critical. Incomplete or slow quenching can allow enzymes to continue metabolizing the compound, leading to variability.[12] Use a cold organic solvent (e.g., acetonitrile) containing an internal standard to rapidly precipitate proteins and halt the reaction.
-
Analyte Stability: Confirm that your compound and its metabolites are stable in the final sample matrix after quenching and during storage before analysis. Perform post-preparative stability tests.
-
Ionization Efficiency: Be aware that metabolites can have vastly different ionization efficiencies in the MS source compared to the parent drug.[11] For accurate quantification, a calibration curve for each analyte is ideal. If standards are unavailable, results should be reported as relative peak areas and interpreted with caution.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to investigating the chemical stability of this compound.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Control: Mix 1 mL of stock with 1 mL of water. Keep under the same conditions as the stressed samples.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization:
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid (e.g., add 100 µL of 0.1 M NaOH to 100 µL of the acid sample).
-
Dilute all samples with mobile phase to an appropriate final concentration (e.g., 10 µg/mL).
-
-
Analysis: Analyze all samples using a stability-indicating LC-MS method (see Protocol 2).
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Perform a mass balance to check for undetected degradants.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the degradant peaks and propose their structures.
-
Protocol 2: Stability-Indicating LC-MS/MS Method
This method is a starting point for the separation and detection of the parent compound and its primary predicted degradants.
| Parameter | Recommended Setting | Rationale / Comment |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | A standard column choice. Consider an aqueous-stable C18 if retention is poor. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for carboxylic acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute compounds of varying polarity. Must be optimized. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Keep low to prevent overloading. |
| MS Ionization | Electrospray Ionization (ESI) | Suitable for polar, ionizable compounds. |
| Polarity | Switching (Positive & Negative) | Parent and amino acid degradant may ionize better in positive mode; benzoic acid degradant in negative mode. |
| Scan Mode | Full Scan (100-500 m/z) and MS/MS | Full scan for discovery of unknowns; MS/MS for structural confirmation. |
System Suitability: Before running samples, inject a standard mixture to ensure the system is performing correctly. Check for peak resolution, tailing factor (<1.5), and reproducibility of retention times and peak areas (%RSD < 5%).
References
- ResearchGate. (2025). Gas chromatographic analysis of 3-hydroxybutyric acid.
- ResearchGate. (n.d.). Enzymatic Degradation Processes of Poly[(R)-3-hydroxybutyric acid] and Poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxyvaleric acid] Single Crystals Revealed by Atomic Force Microscopy.
-
National Institutes of Health (NIH). (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Retrieved from [Link]
-
PubMed. (2013). Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. Retrieved from [Link]
-
MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]
-
PubMed. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Retrieved from [Link]
- ResearchGate. (2011). Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s.
- National Institutes of Health (NIH). (n.d.). (S)-3-hydroxybutyric acid.
-
ACS Publications. (n.d.). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Retrieved from [Link]
-
DergiPark. (n.d.). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
- Cayman Chemical. (n.d.). Product Information: (S)-3-Hydroxybutyrate (sodium salt).
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
PubMed. (n.d.). The determination of ketone bodies: preanalytical, analytical and physiological considerations. Retrieved from [Link]
- ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
-
Taylor & Francis Online. (n.d.). Metabolite profiling in early clinical drug development: current status and future prospects. Retrieved from [Link]
- ResearchGate. (n.d.). Metabolism of 3-hydroxybutyrate in living organisms.
-
Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]
-
Zhao Group @ UIUC. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Retrieved from [Link]
-
MDPI. (n.d.). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 3 hydroxybutyric acid – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- National Institutes of Health (NIH). (n.d.). 3-Hydroxybutyric Acid.
- National Institutes of Health (NIH). (n.d.). Ethyl 3-Hydroxybutyrate.
-
National Institutes of Health (NIH). (n.d.). Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acylamides. Retrieved from [Link]
-
PubMed. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. Retrieved from [Link]
-
Avomeen. (2022). What are Forced Degradation Studies?. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acylamides - Wikipedia [en.wikipedia.org]
- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ijsdr.org [ijsdr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up the Production of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the scalable synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid, an N-acylated threonine derivative of interest in pharmaceutical research. The content is structured to offer not only procedural steps but also the underlying scientific rationale, troubleshooting guidance, and frequently asked questions to ensure successful scale-up.
Synthetic Strategy Overview
The most robust and scalable approach for synthesizing this compound involves a two-step process:
-
Carboxyl Group Protection: The carboxylic acid moiety of L-threonine is first protected as an ester (e.g., methyl or ethyl ester) to prevent its interference in the subsequent acylation step.
-
Selective N-Acylation: The amino group of the L-threonine ester is then acylated with 4-ethoxybenzoyl chloride via a Schotten-Baumann reaction.[1][2]
-
Deprotection (Saponification): The ester protecting group is removed by saponification to yield the final product.
This strategy ensures high selectivity for N-acylation, minimizing the formation of O-acylated byproducts and other impurities.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride
Principle: The esterification of L-threonine with methanol is catalyzed by thionyl chloride (SOCl₂), which also serves to generate HCl in situ, leading to the formation of the hydrochloride salt of the ester. This method is efficient and scalable.
Procedure:
-
To a stirred suspension of L-threonine (1.0 eq.) in methanol (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain a crude solid.
-
The crude L-threonine methyl ester hydrochloride can be used directly in the next step or purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
Step 2: N-Acylation via Schotten-Baumann Reaction
Principle: The Schotten-Baumann reaction is an effective method for acylating amines with acid chlorides in a biphasic system or in the presence of a base that neutralizes the HCl byproduct, driving the reaction to completion.[1][2]
Procedure:
-
Dissolve L-threonine methyl ester hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and a water-immiscible organic solvent.
-
Cool the solution to 0-5 °C.
-
Add a base (2.5-3.0 eq.), such as aqueous sodium hydroxide, sodium carbonate, or an organic base like triethylamine, to neutralize the hydrochloride and the HCl formed during the reaction.
-
Slowly add a solution of 4-ethoxybenzoyl chloride (1.05-1.1 eq.) in the same organic solvent, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring for completion by TLC or HPLC.
Step 3 & 4: Saponification, Acidification, and Crystallization
Principle: The methyl ester is hydrolyzed under basic conditions (saponification) to the corresponding carboxylate salt. Subsequent acidification precipitates the final product, which is then purified by crystallization.
Procedure:
-
After the N-acylation is complete, add an aqueous solution of sodium hydroxide (2.0-3.0 eq.) to the reaction mixture.
-
Stir vigorously at room temperature for 1-3 hours until the saponification is complete (monitored by HPLC).
-
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Cool the combined aqueous solution to 0-5 °C and slowly acidify with cold dilute hydrochloric acid to a pH of 2-3.
-
The product will precipitate as a white solid. Stir the slurry for 1-2 hours at 0-5 °C to ensure complete precipitation.
-
Collect the solid by filtration and wash with cold water until the washings are neutral.
-
Dry the product under vacuum at 40-50 °C.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield in N-Acylation | Incomplete reaction; Hydrolysis of the acid chloride; O-acylation of the hydroxyl group. | Ensure anhydrous conditions: Use dry solvents and glassware to prevent hydrolysis of 4-ethoxybenzoyl chloride. Optimize base and temperature: Use a non-nucleophilic base like triethylamine or sodium carbonate. Running the reaction at low temperatures (0-5 °C) favors N-acylation over O-acylation.[3] Check stoichiometry: A slight excess of the acid chloride (1.05-1.1 eq.) can drive the reaction to completion. |
| Formation of Side Products | Diacylation: Reaction of both the amino and hydroxyl groups. Racemization: Loss of stereochemical purity at the alpha-carbon. | Control reaction conditions: Use of a biphasic Schotten-Baumann system with a mild base can minimize diacylation.[1] Saponification under mild conditions (e.g., lower temperature, careful control of base equivalents) can reduce the risk of racemization.[4] |
| Emulsion Formation During Workup | Presence of surfactant-like intermediates or byproducts. | Add brine: Addition of a saturated sodium chloride solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[5] Gentle mixing: Instead of vigorous shaking, use gentle swirling during extraction. Filtration: Passing the emulsified layer through a pad of celite can sometimes break the emulsion. |
| Difficulty in Crystallization | Product is an oil or amorphous solid; Presence of impurities. | Solvent screening: Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane, isopropanol).[6] Seeding: Introducing a small crystal of the pure product can induce crystallization. Slow cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. Purification: If impurities are preventing crystallization, consider purification by column chromatography before attempting recrystallization. |
| Slow or Incomplete Filtration | Very fine particles clogging the filter medium. | Use a filter aid: Adding a layer of celite or diatomaceous earth to the filter can improve filtration speed.[7] Optimize crystallization: Aim for larger, more uniform crystals by controlling the cooling rate and agitation during crystallization. Select appropriate filter medium: Use a filter paper with a suitable pore size for the particle size of your product. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the carboxylic acid group of L-threonine before N-acylation?
A1: The carboxylic acid group is acidic and would react with the base used in the Schotten-Baumann reaction, leading to salt formation and preventing the desired N-acylation. Protecting it as an ester renders it unreactive under the basic acylation conditions.
Q2: Can I perform the N-acylation without protecting the hydroxyl group of L-threonine?
A2: Yes, under controlled Schotten-Baumann conditions, the amino group is significantly more nucleophilic than the secondary hydroxyl group, allowing for selective N-acylation.[3] Low temperatures and careful addition of the acylating agent are key to minimizing O-acylation.
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters include temperature control during the exothermic acylation and acidification steps, efficient mixing to ensure homogeneity, and controlled rates of addition of reagents. For crystallization, the cooling profile and agitation speed are crucial for obtaining the desired crystal size and purity.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable for tracking the disappearance of starting materials and the formation of the product. Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Expected ¹H NMR signals would include those for the ethoxy group, the aromatic protons, the threonine backbone protons, and the amide proton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the amide C=O, carboxylic acid C=O and O-H, and N-H bonds.
-
Melting Point: To assess purity.
-
Chiral HPLC: To confirm the stereochemical purity of the final product.
Q5: Are there any safety precautions to consider during this synthesis?
A5: Yes. Thionyl chloride and 4-ethoxybenzoyl chloride are corrosive and react with moisture, releasing HCl gas. These should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reactions can be exothermic, so proper temperature control is essential, especially during scale-up.
Data Presentation
Table 1: Typical Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: N-Acylation | Step 3: Saponification |
| Solvent | Methanol | Dichloromethane/Water | Water |
| Key Reagents | L-Threonine, Thionyl Chloride | L-Threonine Methyl Ester HCl, 4-Ethoxybenzoyl Chloride, NaOH | N-(4-Ethoxybenzoyl)-L-threonine Methyl Ester, NaOH |
| Temperature | 0 °C to Reflux | 0-5 °C to Room Temp. | Room Temperature |
| Reaction Time | 2-4 hours | 2-6 hours | 1-3 hours |
| Typical Yield | >95% (crude) | >90% (after saponification) | >95% (crystallized) |
Visualization of Key Processes
Caption: Troubleshooting decision tree for common scale-up issues.
References
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
ACS Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. [Link]
-
PNAS. (2013). Protein chemical synthesis by serine and threonine ligation. [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]
-
Canadian Science Publishing. (n.d.). N-DICHLOROACETYL DERIVATIVES OF SERINE AND THREONINE AND OF THEIR ESTERS AND SODIUM SALTS. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. [Link]
-
ResearchGate. (2025). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (n.d.). 2.2 Carboxy Group.
-
Biotech Spain. (2026). Pharmaceutical Filters: How to Guarantee Quality and Purity in Production. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
NIH. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
ACS Publications. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. [Link]
-
NIH. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]
-
Open Access Journals. (2024). The Drug Filtration Process: A Critical Step in Pharmaceutical Manufacturing. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
NIH. (n.d.). Bioavailability of acetylated derivatives of methionine, threonine, and lysine. [Link]
-
PubChem. (n.d.). L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-. [Link]
-
Wikipedia. (n.d.). Threonine. [Link]
-
NIH. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]
-
ResearchGate. (2025). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. [Link]
-
NIH. (n.d.). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. [Link]
-
The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
-
NIH. (n.d.). The N-pentenoyl protecting group for aminoacyl-tRNAs. [Link]
-
NIH. (n.d.). Chemical Reporters for Exploring Protein Acylation. [Link]
-
ResearchGate. (n.d.). a–c A portion of the standard ¹H NMR spectra of a threonine, b.... [Link]
-
ResearchGate. (2025). Selective Triisopropylsilylation of α-Amino Acids: Protection without Racemization. [Link]
-
Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. [Link]
-
MDPI. (n.d.). Culture Condition-Dependent Acylation Patterns of Trichothecenes in a T-2 Toxin-Producing Strain of Fusarium sporotrichioides NBRC 9955. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic α-Allylation of Unprotected Amino Acid Esters. [Link]
-
Sanitek Filter. (n.d.). Essential Guide to Liquid Filtration in Pharmaceutical Production. [Link]
-
Pharmaceutical Filtration. (n.d.). Pharmaceutical Filtration. [Link]
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- 7. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Analysis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
Welcome to the technical support center for the analytical refinement of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid (CAS No: 436811-17-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the analysis of this compound. Our goal is to equip you with the expertise to anticipate and resolve common experimental challenges, ensuring the integrity and reliability of your analytical data.
Introduction to the Analyte
This compound is a molecule with a molecular formula of C13H17NO5 and a molecular weight of 267.28 g/mol [1]. Its structure, featuring a polar 3-hydroxy-butyric acid moiety and a more hydrophobic 4-ethoxy-benzoylamino group, presents unique challenges in developing robust and reproducible analytical methods. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based techniques, which are commonly employed for the analysis of such compounds in pharmaceutical and research settings.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chromatographic Issues
Question 1: I am observing poor or inconsistent retention of my analyte on a standard C18 column. What could be the cause and how can I improve it?
Answer:
Poor retention of this compound on a reversed-phase column like C18 is a common issue due to the hydrophilic nature of the 3-hydroxy-butyric acid portion of the molecule[2][3]. Here’s a systematic approach to troubleshoot and enhance retention:
-
Mobile Phase pH Adjustment: The carboxylic acid group in your analyte has a pKa that influences its retention. At a pH well above its pKa, the carboxylate form is highly polar and will have minimal retention. To increase retention, you should decrease the pH of your mobile phase to suppress the ionization of the carboxylic acid. A mobile phase containing 0.1% formic acid or 0.1% acetic acid is a good starting point.
-
Increase Mobile Phase Polarity: While it may seem counterintuitive for a reversed-phase system, a highly aqueous mobile phase can sometimes lead to poor interaction with the stationary phase. Experiment with gradients that start at a high aqueous percentage (e.g., 95-98% water) and have a shallow gradient to the organic modifier (acetonitrile or methanol).
-
Alternative Stationary Phases: If pH adjustment is insufficient, consider a different stationary phase. A polar-embedded column (e.g., C18 with an embedded polar group) can provide better retention for polar analytes. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds. In HILIC, you would use a high concentration of organic solvent (typically acetonitrile) with a small amount of aqueous buffer to promote partitioning of the analyte onto a polar stationary phase (e.g., silica, diol, or amide)[4].
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column[4][5]. For a negatively charged carboxylate, a common ion-pairing reagent is a tetraalkylammonium salt like tetrabutylammonium hydrogen sulfate.
Question 2: I'm seeing significant peak tailing in my chromatograms. What are the likely causes and solutions?
Answer:
Peak tailing can arise from several factors related to both the analyte and the chromatographic system. Here's how to diagnose and address the issue:
-
Secondary Interactions with the Stationary Phase: The free silanol groups on silica-based stationary phases can interact with the polar functional groups (hydroxyl and carboxyl) of your analyte, leading to tailing.
-
Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups.
-
Solution 2: Lower Mobile Phase pH: As mentioned for improving retention, a lower pH will suppress the ionization of the carboxylic acid, reducing its interaction with silanol groups.
-
Solution 3: Add a Competitive Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to compete with your analyte for interaction with the silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are secure and have minimal dead volume.
-
Mass Spectrometry Detection Issues
Question 3: I am struggling to get a consistent and sensitive signal for my analyte in ESI-MS. What should I try?
Answer:
Optimizing the electrospray ionization (ESI) source is critical for achieving a robust signal. Given the structure of this compound, it can be ionized in both positive and negative ion modes.
-
Choosing the Right Ionization Mode:
-
Negative Ion Mode (-ESI): The carboxylic acid group makes the molecule a prime candidate for deprotonation to form the [M-H]⁻ ion. This is often the most sensitive mode for acidic compounds.
-
Positive Ion Mode (+ESI): The amide group can be protonated to form the [M+H]⁺ ion. The sensitivity in this mode may be lower than in negative mode but should still be explored.
-
-
Mobile Phase Compatibility: The mobile phase composition significantly impacts ionization efficiency.
-
For -ESI , volatile buffers like ammonium acetate or ammonium formate can improve signal stability. Avoid trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can suppress the signal in negative mode.
-
For +ESI , acidic modifiers like formic acid are generally preferred as they promote protonation.
-
-
Source Parameter Optimization: Systematically optimize the ESI source parameters, including:
-
Capillary Voltage: This voltage drives the electrospray. Typical values are 2.5-4.0 kV for positive ion mode and 2.0-3.5 kV for negative ion mode.
-
Nebulizing Gas Pressure: This gas (usually nitrogen) helps to form the aerosol. Higher pressures lead to finer droplets but can also cool the ESI source.
-
Drying Gas Flow and Temperature: This gas aids in desolvation of the droplets. Higher temperatures and flow rates can improve sensitivity for less volatile compounds but can also cause thermal degradation of labile molecules.
-
Question 4: My MS/MS fragmentation is weak or non-specific. How can I improve it for quantitative analysis?
Answer:
For quantitative analysis using Multiple Reaction Monitoring (MRM), obtaining specific and intense fragment ions is crucial.
-
Parent Ion Selection: In your MS1 scan, ensure you are isolating the correct precursor ion ([M-H]⁻ or [M+H]⁺).
-
Collision Energy Optimization: The collision energy is the most critical parameter for fragmentation. Perform a collision energy ramp experiment to find the optimal energy that produces the most intense and specific fragment ions.
-
Predicting Fragmentation Patterns:
-
In Negative Ion Mode ([M-H]⁻): Expect fragmentation around the carboxyl group (loss of CO2), and cleavage of the amide bond.
-
In Positive Ion Mode ([M+H]⁺): Fragmentation will likely occur at the amide bond, leading to the formation of the 4-ethoxybenzoyl cation and the protonated 2-amino-3-hydroxy-butyric acid fragment.
-
Below is a conceptual workflow for MS/MS method development:
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for validating an analytical method for this compound?
A1: Method validation ensures that your analytical procedure is suitable for its intended purpose[6]. According to ICH guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Q2: What type of sample preparation would you recommend for analyzing this compound in a biological matrix like plasma?
A2: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. The supernatant is then injected. This method is suitable for initial screening but may suffer from matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve extraction efficiency.
-
Solid-Phase Extraction (SPE): This is a more selective and powerful technique. A mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could be ideal for this analyte. The cartridge can retain the analyte through hydrophobic interactions with the benzoyl group and ion-exchange interactions with the carboxylate group, allowing for a more thorough wash to remove interferences.
Q3: How can I mitigate matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting matrix components, are a significant challenge in bioanalysis[7]. Here are some strategies to minimize them:
-
Improved Chromatographic Separation: Ensure your analyte elutes in a region of the chromatogram with fewer co-eluting matrix components.
-
Effective Sample Preparation: As discussed above, more selective sample preparation techniques like SPE can significantly reduce matrix effects.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. If a SIL-IS is not available, a structural analog can be used, but it may not correct for matrix effects as effectively.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
The following diagram illustrates a decision tree for troubleshooting common analytical issues:
Quantitative Data Summary
The following table provides a starting point for method development based on the physicochemical properties of the analyte and general principles of chromatography and mass spectrometry.
| Parameter | Recommended Starting Conditions | Rationale |
| HPLC Column | C18, polar-embedded, 2.1 x 100 mm, 1.8 µm | Good balance of retention and efficiency for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid for better retention in reversed-phase. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 5-95% B over 10 minutes | A good starting point for screening. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Negative | The carboxylic acid group is easily deprotonated. |
| Precursor Ion | m/z 266.1 | [M-H]⁻ |
| Collision Gas | Argon | Standard collision gas for MS/MS. |
Experimental Protocols
Protocol 1: Stock Solution and Calibration Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Solutions: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare working solutions at various concentrations.
-
Calibration Standards: Spike the appropriate volume of the working solutions into a blank matrix (e.g., plasma, formulation buffer) to create a calibration curve with at least 5-7 non-zero points.
Protocol 2: Plasma Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
This technical support guide provides a comprehensive framework for developing and troubleshooting analytical methods for this compound. By understanding the chemical nature of the analyte and applying systematic troubleshooting, you can develop robust and reliable methods for your research and development needs.
References
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Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. [Link]
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(S)-3-hydroxybutyric acid | C4H8O3. PubChem. [Link]
-
3-Hydroxybutyric Acid | C4H8O3. PubChem. [Link]
- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Ethyl 3-Hydroxybutyrate | C6H12O3. PubChem. [Link]
-
Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. ResearchGate. [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. National Center for Biotechnology Information. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Post. [Link]
-
Enhanced production of 3-hydroxybutyric acid (3-HB) by in vivo depolymerization of polyhydroxybutyric acid in 3-HB dehydrogenase mutants of Methylobaterium sp. ZP24. ResearchGate. [Link]
-
Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. National Center for Biotechnology Information. [Link]
-
3-Hydroxybutanoic acid, (R)- | C4H8O3. PubChem. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Labcompare. [Link]
-
Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. ResearchGate. [Link]
-
Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Analysis of Drug Metabolism. Acta Scientific. [Link]
-
Establishing Pragmatic Analytical Performance Specifications for Blood Beta-Hydroxybutyrate Testing. PubMed. [Link]
-
Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. PubMed. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram. Doc Brown's Chemistry. [Link]
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Validation & Comparative
Topic: 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid vs. 3-hydroxybutyric acid
An In-Depth Comparative Guide for Researchers
Introduction: Bridging Endogenous Metabolism with Rational Drug Design
In the landscape of metabolic research and drug development, few molecules have garnered as much recent attention as 3-hydroxybutyric acid (3-HB), also known as beta-hydroxybutyrate (BHB). Once viewed primarily as a simple energy substrate produced during periods of low glucose availability, 3-HB is now recognized as a critical signaling molecule with pleiotropic effects, including epigenetic regulation and anti-inflammatory actions.[1][2][3][4] This has spurred interest in developing novel synthetic analogs to harness or enhance its therapeutic potential.
This guide provides a comprehensive comparison between the endogenous molecule, 3-hydroxybutyric acid, and a structurally-related synthetic analog, 2-(4-ethoxy-benzoylamino)-3-hydroxy-butyric acid. As public domain data on the latter is not available, this document will first establish a deep, evidence-based profile of 3-HB. It will then leverage principles of medicinal chemistry and drug design to present a hypothetical, yet scientifically rigorous, analysis of the novel analog. We will explore its structural rationale, predict its pharmacological properties, and outline the essential experimental workflows required for its characterization and comparison against the parent compound. This dual approach provides researchers with both a thorough understanding of the known entity and a practical framework for evaluating its next-generation derivatives.
Part I: 3-Hydroxybutyric Acid (3-HB) - The Endogenous Archetype
3-Hydroxybutyric acid is a ketone body synthesized in the liver from the oxidation of fatty acids.[2][5] Its levels naturally rise during fasting, prolonged exercise, or adherence to a ketogenic diet.[6] Beyond its role as an alternative fuel for the brain and peripheral tissues, 3-HB functions as a key signaling molecule, mediating a range of cellular processes.[1][3][5]
Chemical Structure and Stereochemistry
3-HB is a chiral molecule existing in two enantiomeric forms: D-3-hydroxybutyric acid (also referred to as (R)-3-hydroxybutyric acid) and L-3-hydroxybutyric acid ((S)-3-hydroxybutyric acid).[6][7]
-
D-3-Hydroxybutyric Acid: This is the biologically dominant enantiomer produced during mammalian metabolism.[1] It is efficiently transported and utilized as an energy source and is the primary form responsible for the signaling activities of 3-HB, such as binding to G-protein coupled receptors.[6][8]
-
L-3-Hydroxybutyric Acid: While not a primary product of endogenous ketogenesis, L-3-HB-CoA is an intermediate in fatty acid β-oxidation.[1] The free L-3-HB enantiomer has distinct pharmacokinetic and pharmacodynamic properties that are an active area of investigation.[9]
For the remainder of this guide, "3-HB" will refer to the biologically active D-enantiomer unless otherwise specified.
Core Mechanisms of Action
3-HB exerts its biological effects through two primary, well-documented signaling pathways:
A. GPR109A (HCA₂) Receptor Agonism: 3-HB is an endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A, a Gαi-coupled receptor expressed on adipocytes and immune cells.[6][10] Activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects. In adipocytes, this signaling cascade inhibits lipolysis, creating a negative feedback loop that controls ketone body production. In immune cells, GPR109A activation has potent anti-inflammatory effects.[11][12]
Caption: GPR109A signaling cascade initiated by 3-HB binding.
B. Histone Deacetylase (HDAC) Inhibition: 3-HB is a direct inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[6][13] By inhibiting these enzymes, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of specific genes.[2][14] This epigenetic modification upregulates genes associated with oxidative stress resistance (e.g., Foxo3a, Mt2), metabolic regulation, and neuroprotection (e.g., BDNF), contributing to its therapeutic effects.[6][14]
Caption: Mechanism of HDAC inhibition by 3-HB leading to gene expression.
Summary of Key Performance Data
The following table summarizes key quantitative parameters for D-3-hydroxybutyric acid based on available literature.
| Parameter | Value | Target/System | Comments | Source |
| GPR109A Affinity | EC₅₀: 0.77 mM | Human GPR109A | Indicates millimolar concentrations are needed for receptor activation. | [15] |
| HDAC Inhibition | IC₅₀: ~2-5 mM | Class I HDACs | Effective at physiological concentrations achieved during ketosis. | [6] |
| Typical Fasting Plasma Level | 1-2 mM | Human Plasma | Achieved after approximately 2 days of fasting. | [1] |
| Ketogenic Diet Plasma Level | > 2 mM | Human Plasma | Can reach up to 6-8 mM with prolonged starvation. | [1] |
| Anticonvulsant Threshold | ~4 mM | Human Blood | Correlates with seizure control in epileptic patients on a ketogenic diet. | [6] |
Standard Experimental Protocols
Protocol 1: Quantification of D-3-Hydroxybutyrate in Plasma by LC-MS/MS
This protocol provides a robust method for accurately measuring 3-HB concentrations in biological samples, essential for pharmacokinetic and metabolic studies.
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, allowing for precise quantification and differentiation from other metabolites.[16]
-
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₄-labeled 3-HB).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC Separation:
-
Column: A HILIC or C18 reverse-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a gradient optimized to retain and elute the polar 3-HB. A typical start is 5% B, ramping to 95% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-HB (e.g., m/z 103 -> 59) and its labeled internal standard.[16]
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-HB (0.1 µM to 10 mM).
-
Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
-
Part II: this compound - A Case Study in Analog Design
While 3-HB has therapeutic potential, its properties—such as its rapid metabolism and modest receptor affinity—present challenges for drug development. Chemical modification is a classic strategy to overcome these limitations. The structure "this compound" represents such an attempt.
Structural Analysis and Design Rationale
Let's deconstruct the molecule to understand its design hypothesis:
-
Core Scaffold: The molecule retains the 3-hydroxy-butyric acid core, suggesting an intent to mimic the endogenous ligand and interact with its native targets (GPR109A, HDACs).
-
2-Amino Modification: The addition of an amino group at the C2 position transforms the scaffold into a derivative of the amino acid threonine. This introduces a new point for chemical modification and can significantly alter binding interactions.
-
N-Acylation with 4-Ethoxybenzoyl Group: This is the most significant modification. Attaching a 4-ethoxybenzoyl group to the 2-amino position introduces a large, moderately lipophilic, and aromatic moiety.
-
Hypothesis 1 (Enhanced Affinity): This group may be designed to form additional hydrophobic or π-stacking interactions within the binding pocket of a target like GPR109A, thereby increasing binding affinity (i.e., achieving a lower EC₅₀) compared to the parent 3-HB.
-
Hypothesis 2 (Improved Pharmacokinetics): The modification can block potential metabolic pathways (e.g., oxidation), potentially increasing the molecule's half-life. The overall change in physicochemical properties could also be intended to improve oral bioavailability.
-
Hypothesis 3 (Target Selectivity): The specific shape and electronic properties of this group might favor binding to one target (e.g., GPR109A) over others (e.g., HDACs), leading to a more selective drug profile with fewer off-target effects.
-
Predicted Physicochemical and Pharmacological Profile
This table contrasts the known properties of 3-HB with the predicted properties of the novel analog.
| Property | 3-Hydroxybutyric Acid (3-HB) | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 104.1 g/mol [6] | ~267.3 g/mol | Addition of the large N-benzoyl group. |
| Lipophilicity (cLogP) | ~ -0.5 | ~ 1.5 - 2.5 | The ethoxy and phenyl groups significantly increase lipophilicity. |
| Target Affinity (GPR109A) | Millimolar (mM) | Micromolar (µM) to Nanomolar (nM) | The added group is hypothesized to engage in stronger binding interactions. |
| HDAC Inhibition | Millimolar (mM) | Potentially weaker or more selective | The bulky group may sterically hinder entry into the narrow active site channel of some HDACs. |
| Oral Bioavailability | Moderate (rapid metabolism) | Potentially improved | Increased lipophilicity can enhance membrane permeability; bulky group may prevent rapid metabolism. |
| Metabolic Stability | Low (endogenous substrate) | Potentially higher | The N-acyl group is more stable than the native structure and blocks a key position. |
Proposed Experimental Workflow for Characterization and Comparison
To validate the hypotheses and directly compare the novel analog to 3-HB, a structured, multi-stage experimental plan is necessary.
Caption: A phased experimental workflow for novel drug candidate evaluation.
Protocol 2: In Vitro GPR109A Competitive Radioligand Binding Assay
-
Rationale: This experiment will determine the binding affinity (Ki) of the novel compound for the GPR109A receptor and directly compare it to 3-HB. A lower Ki value indicates higher affinity.
-
Methodology:
-
Membrane Preparation: Use cell membranes prepared from a stable cell line overexpressing human GPR109A (e.g., HEK293-GPR109A).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
A fixed concentration of a known GPR109A radioligand (e.g., [³H]-Nicotinic Acid) near its Kd value.
-
Increasing concentrations of the unlabeled competitor: the novel analog or 3-HB (ranging from 1 pM to 10 mM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
3-hydroxybutyric acid is a cornerstone of metabolic adaptation and a validated signaling molecule with significant therapeutic promise. Its mechanisms of action through GPR109A activation and HDAC inhibition provide clear pathways for intervention in inflammatory and metabolic diseases.
The hypothetical analog, this compound, exemplifies a rational approach to drug design, aiming to enhance the desirable properties of an endogenous ligand. Its design suggests a clear hypothesis: that the addition of a 4-ethoxybenzoyl moiety will improve target affinity and pharmacokinetic stability. While direct comparative data is absent, the experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous roadmap for any research team seeking to characterize such a novel compound. By systematically progressing from in vitro binding and functional assays to in vivo evaluation, researchers can definitively determine if this synthetic analog represents a meaningful advancement over its natural predecessor.
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A Comparative Guide to the Metabolic Effects of Butyric Acid Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic effects of various butyric acid derivatives, offering a critical analysis for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these compounds, supported by experimental data, to inform strategic decisions in metabolic disease research.
Introduction: The Therapeutic Potential of Butyric Acid and the Need for Derivatives
Butyric acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a key player in maintaining gut and metabolic health.[1][2] It serves as the primary energy source for colonocytes and acts as a signaling molecule with pleiotropic effects, including anti-inflammatory, anti-obesity, and metabolic regulatory functions.[1][3] However, the clinical application of butyric acid is hampered by its unpleasant odor, rapid absorption in the upper gastrointestinal tract, and swift metabolism.[1][4] To overcome these limitations, various derivatives have been synthesized to improve palatability, bioavailability, and targeted delivery. This guide focuses on a comparative analysis of the most studied derivatives: Sodium Butyrate , Tributyrin , and Sodium Phenylbutyrate .
Mechanisms of Action: A Multi-pronged Approach to Metabolic Regulation
Butyric acid and its derivatives exert their metabolic effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of class I and II HDACs.[5][6] By inhibiting these enzymes, butyrate promotes histone hyperacetylation, leading to a more relaxed chromatin structure and altered gene expression.[5][7] This epigenetic modification upregulates genes involved in cell differentiation, apoptosis, and metabolic control.[8] For instance, HDAC inhibition by butyrate has been shown to protect pancreatic beta-cells from inflammation-induced dysfunction.[7]
-
G-Protein Coupled Receptor (GPCR) Activation: Butyrate and other SCFAs are ligands for GPCRs, primarily GPR41 (FFAR3) and GPR43 (FFAR2), and GPR109A (HCAR2).[9][10][11][12] These receptors are expressed in various tissues, including the gut, adipose tissue, and immune cells.[11] Activation of these receptors triggers downstream signaling cascades that regulate energy homeostasis, inflammation, and gut barrier function.[9][10][13]
Below is a diagram illustrating the primary signaling pathways of butyrate.
Caption: Major signaling pathways of butyrate and its derivatives.
Comparative Analysis of Butyric Acid Derivatives
The choice of a butyric acid derivative for research or therapeutic development depends on its unique pharmacokinetic and pharmacodynamic properties.
Sodium Butyrate (NaB)
Sodium butyrate is the most commonly used salt of butyric acid in research. While it is readily absorbed, its rapid metabolism limits its systemic bioavailability.[4]
-
Metabolic Effects: In animal models, oral administration of sodium butyrate has been shown to improve insulin sensitivity, glucose tolerance, and reduce body weight.[14] It can also attenuate the production of pro-inflammatory markers in the adipose tissue of obese and diabetic mice.[14] However, clinical studies in humans have yielded inconsistent results, with some showing improvements in cholesterol and triglyceride levels, while others report an increase in total and LDL cholesterol.[14][15]
Tributyrin
Tributyrin is a prodrug of butyric acid, consisting of a glycerol molecule esterified with three butyrate molecules. This formulation masks the unpleasant odor of butyrate and is designed for more distal delivery in the gut.[4]
-
Metabolic Effects: Animal studies suggest that tributyrin can reduce body weight gain, improve insulin responsiveness, and enhance glucose metabolism in diet-induced obese mice.[16] These effects are partly attributed to a reduction in hepatic triglycerides and an anti-inflammatory shift in adipose tissue.[16] In broiler chickens, tributyrin has been shown to be as effective as coated sodium butyrate in improving growth performance.[17] A recent pharmacokinetic study in humans demonstrated that tributyrin has a lower and slower systemic appearance compared to sodium butyrate and lysine butyrate.[18][19][20]
Sodium Phenylbutyrate (NaPB)
Sodium phenylbutyrate is a prodrug of phenylacetate and is primarily used as an ammonia scavenger in urea cycle disorders.[21][22] It also functions as an HDAC inhibitor.[22]
-
Metabolic Effects: Phenylbutyrate has been shown to be more effective than benzoate at disposing of nitrogen.[21] In the context of metabolic diseases, research suggests that physiological concentrations of phenylbutyrate can promote mitochondrial biogenesis and metabolism in myotubes.[23] Its role as an HDAC inhibitor gives it a similar mechanism of action to butyrate in modulating gene expression.[22]
Table 1: Comparative Pharmacokinetic and Metabolic Effects of Butyric Acid Derivatives
| Feature | Sodium Butyrate (NaB) | Tributyrin | Sodium Phenylbutyrate (NaPB) |
| Form | Salt of Butyric Acid | Prodrug (Triglyceride of Butyrate) | Prodrug of Phenylacetate |
| Bioavailability | Rapid absorption, fast metabolism | Slower, more distal release | Readily absorbed |
| Primary Mechanism | HDAC inhibitor, GPCR agonist | Delivers butyrate for HDAC inhibition and GPCR agonism | HDAC inhibitor, Ammonia scavenger |
| Glucose Metabolism | Improves insulin sensitivity and glucose tolerance in animal models; inconsistent in humans.[14] | Improves insulin responsiveness and glucose metabolism in animal models.[16] | Promotes mitochondrial metabolism in vitro.[23] |
| Lipid Metabolism | Mixed results in human studies on cholesterol and triglycerides.[14] | Reduces hepatic triglycerides in animal models.[16] | Limited direct data on lipid metabolism. |
| Anti-inflammatory | Reduces pro-inflammatory markers in animal models.[14] | Induces an anti-inflammatory state in adipose tissue in animal models.[16] | Modulates cellular stress responses.[22] |
| Clinical Use | Primarily research | Investigational, dietary supplement | Treatment of urea cycle disorders.[21][22] |
Experimental Protocols for Assessing Metabolic Effects
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are crucial. Below are outlines of key in vitro and in vivo methodologies.
In Vitro Assessment of Butyrate's Effects on Cellular Metabolism
Objective: To determine the direct effects of butyrate derivatives on cell proliferation, differentiation, and gene expression in a controlled environment. Human colon adenocarcinoma cell lines are often used for these studies.[24]
Methodology:
-
Cell Culture: Culture human colon adenocarcinoma cells (e.g., Caco-2, HT-29) under standard conditions.
-
Treatment: Treat cells with varying concentrations of the butyrate derivative (e.g., sodium butyrate) for different durations.
-
Cell Proliferation Assay: Measure cell viability and proliferation using assays such as MTT or trypan blue exclusion.
-
Differentiation Marker Analysis: Assess cell differentiation by measuring the activity of enzymes like alkaline phosphatase.[24]
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) or microarray analysis to evaluate changes in the expression of genes related to cell cycle, apoptosis, and metabolism.[24]
Caption: Workflow for in vitro assessment of butyrate derivatives.
In Vivo Assessment of Butyrate Metabolism
Objective: To measure the rate of metabolism of a butyrate derivative in a living organism. This can be achieved using stable isotope labeling.[25][26]
Methodology:
-
Subject Recruitment: Recruit healthy volunteers or patients with specific metabolic conditions.
-
Stable Isotope Administration: Administer an enema containing [1-¹³C]-butyrate.[26]
-
Breath Sample Collection: Collect exhaled breath samples at regular intervals over a defined period (e.g., 4 hours).
-
Isotope Ratio Mass Spectrometry: Measure the rate of ¹³CO₂ production in the breath samples using isotope ratio mass spectrometry.[26]
-
Indirect Calorimetry: Simultaneously perform indirect calorimetry to measure total CO₂ production, resting energy expenditure, and respiratory quotient.[25][26]
-
Data Analysis: Calculate the rate of butyrate metabolism based on the enrichment of ¹³CO₂ in the breath.
Future Directions and Concluding Remarks
The field of butyrate research is continuously evolving, with ongoing efforts to develop novel delivery systems and engineered bacteria for enhanced butyrate production.[27][28] While animal studies have demonstrated promising metabolic benefits of butyrate derivatives, the translation to human clinical practice requires further investigation.[3][14] The choice of a specific derivative should be guided by the desired therapeutic outcome, considering its unique pharmacokinetic profile and mechanism of action. Future clinical trials should focus on well-defined patient populations and standardized methodologies to provide conclusive evidence for the therapeutic efficacy of these compounds in metabolic diseases.[29][30][31]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid (CAS No. 436811-17-5). As laboratory professionals, our responsibility extends beyond discovery and analysis to include the safe management of the chemical lifecycle. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a self-validating system of laboratory safety and environmental stewardship.
Hazard Characterization and the Precautionary Principle
Before any disposal procedure can be established, a thorough hazard assessment is paramount. For this compound, complete GHS and regulatory data are not widely available. However, an analysis of its chemical structure and data from analogous compounds allows us to make a prudent initial assessment.
The molecule contains a carboxylic acid functional group. Carboxylic acids can be corrosive, and related compounds like 3-Hydroxybutyric acid are classified as causing severe skin burns and eye damage.[1] One available source classifies the target compound as an irritant.[2]
In the absence of definitive data, the Precautionary Principle must be applied. This principle dictates that laboratory personnel should treat all waste chemical solids and liquids as hazardous unless a specific determination to the contrary has been made by qualified environmental health and safety (EHS) professionals.[3] Therefore, this guide assumes the material is a hazardous waste.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5][6] The final determination rests with your institution's EHS department, which will characterize the waste based on its properties.
| Property / Hazard | Assessment for this compound | Source / Rationale |
| CAS Number | 436811-17-5 | [2] |
| Molecular Formula | C13H17NO5 | [2] |
| Physical State | Assumed to be a solid powder. | Based on typical characteristics of similar organic acids. |
| RCRA Characteristic: Corrosivity | Potential. The presence of a carboxylic acid group suggests the material could be corrosive (pH ≤ 2 or ≥ 12.5 if in an aqueous solution).[4][6] An analogous compound is classified as corrosive.[1] | Structural analysis; Analogous compound data. |
| Health Hazards | Potential Irritant. May cause skin, eye, and respiratory tract irritation. Assumed to be harmful if swallowed. | Classification as an "IRRITANT"[2] and general precautions for laboratory chemicals. |
| Environmental Hazards | The toxicological and ecological properties have not been fully investigated. It is crucial to prevent its release into the environment.[7][8] | Lack of comprehensive data. |
The Core Principles of Laboratory Waste Management
Effective chemical disposal is the final step in a broader waste management hierarchy. Adhering to this hierarchy not only enhances safety but also reduces environmental impact and cost.[9]
-
Source Reduction & Prevention : The most effective strategy is to minimize waste generation. This includes purchasing only the necessary quantities of chemicals and optimizing experimental scales.[9][10]
-
Reuse and Redistribution : If you have unexpired, uncontaminated material that is no longer needed, check if it can be redistributed within your institution.
-
Recycling and Reclamation : While less common for this type of research chemical, consider if any components of the waste stream can be reclaimed.
-
Treatment and Disposal : This is the final option for waste that cannot be managed by the preceding methods. Disposal must be conducted in a safe, compliant, and environmentally sound manner.[9]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential, immediate actions required from the moment the chemical is deemed a waste product.
Step 1: Point-of-Generation Determination & Segregation
Causality: The moment you decide a chemical is no longer usable, it becomes a regulated waste.[3] Immediate and proper segregation is critical to prevent dangerous reactions with incompatible chemicals.
-
Action: Designate the leftover this compound, as well as any grossly contaminated items (e.g., weigh boats, gloves, paper towels), as "Hazardous Waste."
-
Action: Do not mix this waste with other waste streams, such as solvents, aqueous solutions, or other solids, unless explicitly permitted by your institution's EHS guidelines.
Step 2: Select a Proper Waste Container
Causality: The container is the primary barrier protecting you and the environment from the waste. It must be chemically compatible to prevent degradation, leaks, or spills.[3]
-
Action: For solid waste, use a sealable, sturdy plastic container or a glass jar with a screw-top lid. The original product container is often the best choice.[3]
-
Action: Ensure the container is in good condition, free from cracks, and has no external residue.
-
Action: Never use food-grade containers, as this can lead to dangerous mix-ups.
Step 3: Accurate and Complete Labeling
Causality: Proper labeling is a federal requirement and is essential for communicating hazards to everyone in the laboratory and to the waste management professionals who will handle the container.
-
Action: As soon as the first particle of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's EHS office.
-
Action: Fill out the tag completely and legibly:
-
Full Chemical Name: "this compound" (Avoid abbreviations or formulas).
-
Composition: List all contents, including any contaminated debris.
-
Hazard Information: Check the boxes for "Corrosive" (as a precaution) and "Irritant."
-
Generator Information: Your name, lab number, and contact information.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Causality: The SAA is a federally designated storage area that allows for the safe, temporary collection of waste at the point of generation before it is moved to a central facility.[11]
-
Action: Store the labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the laboratory staff.[11]
-
Action: Keep the container closed at all times , except when adding waste.[10] This prevents the release of vapors and protects the contents from contamination.
-
Action: Use secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.
-
Action: Segregate the container from incompatible materials, particularly strong bases and oxidizing agents.
-
Compliance Check: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous "P-listed" waste) in an SAA.[10]
Step 5: Arrange for Final Disposal
Causality: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with all federal, state, and local regulations.[12]
-
Action: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to request a waste pickup.
-
Action: Follow their specific procedures for scheduling a collection. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Action: The EHS department will assume control of the waste, perform the final hazardous waste determination, and ensure it is transported and disposed of in a compliant manner, often using a certified waste broker.[12]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
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- 2. echemi.com [echemi.com]
- 3. vumc.org [vumc.org]
- 4. epa.gov [epa.gov]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. natlenvtrainers.com [natlenvtrainers.com]
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- 8. bio.vu.nl [bio.vu.nl]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

